CID 131667313
Description
Structure
2D Structure
Properties
CAS No. |
12067-46-8 |
|---|---|
Molecular Formula |
Se2W |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
bis(selanylidene)tungsten |
InChI |
InChI=1S/2Se.W |
InChI Key |
ROUIDRHELGULJS-UHFFFAOYSA-N |
Canonical SMILES |
[Se]=[W]=[Se] |
Other CAS No. |
12067-46-8 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Wse₂
Chemical Vapor Deposition (CVD) Techniques
Chemical Vapor Deposition stands out as a scalable and versatile method for synthesizing high-quality Tungsten Diselenide (WSe₂) thin films and nanosheets. Various adaptations of the CVD process have been developed to control the material's dimensionality, crystal quality, and uniformity over large areas.
Atmospheric Pressure CVD (APCVD) for Nanosheet Growth
Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a robust technique for the synthesis of WSe₂ nanosheets. One approach involves the rapid selenization of a thin tungsten (W) film deposited on a substrate, such as sapphire. mdpi.com This method is noted for being rapid, scalable, and cost-effective. mdpi.com The process typically involves heating a tungsten-coated substrate in the presence of selenium (Se) vapor at atmospheric pressure, leading to the formation of vertically aligned WSe₂ nanosheets. mdpi.com Characterization of the resulting material confirms the synthesis of WSe₂ through techniques like electron microscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS). mdpi.com
Another APCVD strategy facilitates the direct growth of few-layered, two-dimensional (2D) hexagonal (2H) WSe₂ nanosheets on tungsten foil. acs.org This two-furnace APCVD system allows for the synthesis of phase-pure 2H-WSe₂ at approximately 900°C in an argon atmosphere. acs.org The growth is influenced by parameters such as temperature and the flow rate of the inert carrier gas. acs.org For instance, a sufficient argon flow rate (starting from 150 sccm) is crucial for the substantial growth of WSe₂. acs.org
| Parameter | Description | Finding | Source |
| Technique | Atmospheric Pressure Chemical Vapor Deposition (APCVD) | A rapid, scalable, and cost-effective method for growing vertically-aligned WSe₂ nanosheets. | mdpi.com |
| Precursors | Thin tungsten film and selenium vapor | Rapid selenization of the tungsten film leads to WSe₂ formation. | mdpi.com |
| Substrate | Sapphire, Tungsten foil | WSe₂ can be grown directly on various substrates. mdpi.comacs.org | |
| Growth Temperature | ~900 °C (on W foil) | Optimal temperature for the formation of phase-pure 2H-WSe₂. acs.org | |
| Carrier Gas | Argon (Ar) | Flow rate significantly impacts the growth, with higher rates promoting substantial formation. acs.org |
Salt-Assisted CVD for Monolayer WSe₂
Salt-assisted chemical vapor deposition (CVD) has emerged as a key technique for synthesizing high-quality monolayer WSe₂ at reduced temperatures. researchgate.netfigshare.com Conventional CVD methods for WSe₂ often require high temperatures to vaporize the tungsten precursors, typically tungsten oxide (WO₃). researchgate.netfigshare.com The introduction of salts, such as sodium chloride (NaCl), potassium hydroxide (B78521) (KOH), or other halides, facilitates the formation of more volatile tungsten oxyhalide species. sciengine.comarxiv.orgresearchgate.net This allows for a significant reduction in the growth temperature, often to around 700-850 °C. researchgate.netfigshare.comresearchgate.net
This method not only lowers the energy requirements but also enhances the growth of large, single-crystalline monolayer flakes. rsc.org By acting as a co-solvent and surfactant, salts can promote the growth of monolayer WSe₂ flakes with lateral sizes reaching up to several hundred micrometers and even polycrystalline films of millimeter dimensions on amorphous SiO₂ substrates. rsc.org The use of salts like NaCl has been shown to enable growth at temperatures as low as 750°C. researchgate.net Furthermore, quenching the system immediately after growth can prevent uncontrolled overgrowth at the edges of the flakes, resulting in uniform monolayer nanostructures. figshare.com
| Parameter | Description | Finding | Source |
| Growth Promoters | Halide salts (e.g., NaCl, KOH) | Reduces growth temperature by forming volatile tungsten oxyhalides. researchgate.netsciengine.comarxiv.orgresearchgate.net | |
| Growth Temperature | ~700-850 °C | Significantly lower than conventional CVD. researchgate.netfigshare.comresearchgate.net | |
| Resulting Material | High-quality, large-area monolayer WSe₂ | Can produce single-crystalline flakes up to 215 μm and polycrystalline films of millimeter size. rsc.org | |
| Mechanism | Vapor-Liquid-Solid (VLS) | Molten salts can act as a liquid medium for the reaction. arxiv.org | |
| Post-Growth Processing | Thermal Quenching | Prevents overgrowth and ensures morphological uniformity of monolayer flakes. figshare.com |
Controlled Growth of Large-Area and Uniform Films
Achieving large-area and uniform WSe₂ films is critical for their practical application in electronic and optoelectronic devices. researchgate.net Several advanced CVD-based strategies have been developed to control the nucleation and growth processes, leading to the formation of coalesced monolayer films.
One effective method is a diffusion-controlled, multi-step gas source CVD process on substrates like c-plane sapphire. yuxiang.infopsu.edu This process separates the nucleation and lateral growth stages. yuxiang.info An initial nucleation step is followed by an annealing period in a hydrogen selenide (B1212193) (H₂Se) atmosphere, which promotes the surface diffusion of tungsten-containing species to form oriented WSe₂ islands of uniform size and controlled density. yuxiang.info Subsequently, the growth conditions are adjusted to favor lateral growth from these seeds, suppressing further nucleation and leading to a fully coalesced monolayer film. yuxiang.info This approach has been used to grow films with lateral dimensions of up to approximately 1 cm². acs.org
Alkali-assisted CVD (AACVD) is another technique that enhances the growth of large-area films. nih.gov Using promoters like KOH can enhance nucleation on sapphire substrates, facilitating the growth of 2-inch monolayer WSe₂ films. nih.gov These methods can produce high-quality films with low defect densities, comparable to those of mechanically exfoliated flakes. nih.gov
| Technique | Key Feature | Outcome | Source |
| Diffusion-Controlled Gas Source CVD | Multi-step process separating nucleation and lateral growth. | Large-area (~1 cm²), single-crystal, epitaxially oriented WSe₂ monolayers. yuxiang.infopsu.eduacs.org | |
| Alkali-Assisted CVD (AACVD) | Uses alkali promoters (e.g., KOH) to enhance nucleation. | Growth of 2-inch monolayer and centimeter-scale bilayer WSe₂ films with low defect density. nih.gov | |
| Substrate Choice | c-plane sapphire | Promotes epitaxial growth and orientation of WSe₂ domains. yuxiang.infonih.gov | |
| Film Quality | Low defect density, high crystallinity | Defect densities as low as 1.6 × 10¹² cm⁻² for monolayers have been achieved. nih.gov |
Mechanical Exfoliation Techniques
Mechanical exfoliation is a top-down approach that involves separating atomic layers from a bulk crystal. It is renowned for producing the highest quality, pristine flakes, albeit typically with limited lateral dimensions.
Scotch Tape Exfoliation for Monolayer Production
The scotch tape method is the archetypal mechanical exfoliation technique for producing monolayer and few-layer 2D materials, including WSe₂. researchgate.net The process involves repeatedly cleaving a bulk WSe₂ crystal with adhesive tape. researchgate.net With each peel, the crystal becomes progressively thinner. The thinned flakes are then transferred from the tape to a substrate, such as silicon with a silicon dioxide layer (SiO₂/Si). researchgate.net
While simple and effective for fundamental research, this method's yield of large, uniform monolayer flakes is often inconsistent. arxiv.org The success of the exfoliation depends on factors like the adhesive properties of the tape and the interlayer van der Waals forces of the crystal. nih.govarxiv.org Despite its limitations in scalability, scotch tape exfoliation remains a crucial technique for obtaining high-quality, low-disorder WSe₂ monolayers for device fabrication and characterization. researchgate.netarxiv.org
Liquid-Phase Exfoliation for Few-Layer Nanosheets
Liquid-phase exfoliation (LPE) is a scalable method for producing dispersions of few-layer nanosheets from bulk layered materials. scispace.com The process typically involves sonicating the bulk WSe₂ powder in a suitable solvent. nih.gov The ultrasonic energy overcomes the van der Waals forces holding the layers together, causing them to exfoliate and disperse in the liquid. researchgate.net
The choice of solvent is critical for successful exfoliation and stabilization of the nanosheets. Solvents like N-methyl-pyrrolidone (NMP) have been shown to be effective for dispersing WSe₂. nih.gov Following sonication, centrifugation is often used to separate nanosheets of different thicknesses. scispace.com This technique allows for the production of large quantities of few-layer WSe₂ nanosheets, which can then be used to form films or be incorporated into composites. scispace.comnih.gov While LPE is highly scalable, it may result in smaller flake sizes and a broader distribution of thicknesses compared to mechanical exfoliation. nih.govresearchgate.net
| Parameter | Description | Finding | Source |
| Technique | Liquid-Phase Exfoliation (LPE) | Scalable production of few-layer WSe₂ nanosheets in a solvent. | scispace.com |
| Process | Sonication of bulk WSe₂ powder in a liquid medium. | Breaks interlayer van der Waals forces, leading to exfoliation. nih.govresearchgate.net | |
| Solvents | N-methyl-pyrrolidone (NMP) | Effective for dispersing and stabilizing WSe₂ nanosheets. nih.gov | |
| Outcome | Dispersions of few-layer nanosheets. | Produces nanosheets with an average lateral dimension of ~63 nm in some cases. nih.gov | |
| Advantages | Scalability and potential for large-quantity production. | Suitable for applications requiring large amounts of material, such as in composites or printed electronics. scispace.com |
Physical Vapor Deposition (PVD) for Heterojunctions
Physical Vapor Deposition (PVD) represents a scalable and direct method for the synthesis of Tungsten Diselenide (WSe₂) thin films and their heterostructures. This bottom-up approach involves the sublimation of precursor materials, which then nucleate and grow as crystalline films on a substrate. PVD is particularly advantageous for creating heterojunctions due to its ability to produce sharp and clean interfaces, which is critical for the performance of electronic and optoelectronic devices. The technique allows for precise control over the thickness and size of the grown layers. washington.eduresearchgate.net
Both vertical and in-plane heterostructures incorporating WSe₂ have been successfully fabricated using PVD. washington.edu For instance, MoSe₂/WSe₂ heterostructures have been grown with high reproducibility and yield. washington.edu The process typically involves the sublimation of high-purity WSe₂ powder or the co-deposition from separate tungsten and selenium sources in a high-vacuum environment. The precise control afforded by PVD ensures the synthesis of high-quality, uniform films with minimal unnecessary by-products. researchgate.net
Research has also demonstrated the epitaxial growth of vertical heterojunctions, such as Bi₂Te₃ on WSe₂, using a PVD process in a horizontal tube furnace. kaust.edu.sa This method facilitates the creation of atomically clean and spectroscopically accessible interfaces, which are essential for studying the fundamental properties of the heterostructure. kaust.edu.sa The ability to form such well-defined heterostructures makes PVD a crucial technique for fabricating next-generation 2D electronic and optoelectronic devices. washington.eduresearchgate.net
PVD Growth Parameters for WSe₂ Heterojunctions
| Heterostructure | Method Detail | Precursors | Carrier Gas | Key Findings | Reference |
|---|---|---|---|---|---|
| MoSe₂/WSe₂ | PVD Synthesis | MoSe₂, WSe₂ powders | Not specified | Reproducible growth of vertical and in-plane heterostructures with high yield and optical quality. | washington.edu |
| Bi₂Te₃/WSe₂ | PVD in tube furnace | Bulk Bi₂Te₃ powder on as-grown WSe₂ flakes | Argon (Ar), Hydrogen (H₂) | Epitaxial growth with atomically clean interfaces, enabling band alignment studies. | kaust.edu.sa |
| WSe₂/WS₂ | Two-step PVD | WO₃, Se, S powders | Not specified | Achieved heterostructures with high crystal quality and strong interlayer coupling. | aip.org |
Other Growth Strategies and Their Refinements
Hydrothermal Synthesis for Heterojunctions
Hydrothermal synthesis offers a facile, low-cost, and effective method for producing WSe₂-based heterojunctions. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, such as a Teflon-lined autoclave. It is particularly noted for creating intimate interfacial contact between the constituent materials of the heterostructure, which is beneficial for charge transfer in photocatalytic and electronic applications.
A notable example is the one-pot hydrothermal synthesis of WS₂/WSe₂ Z-scheme nano-heterostructures. mdpi.comsemanticscholar.org In a typical process, precursors for both WS₂ and WSe₂ are combined in a single reaction vessel, and the hydrothermal treatment leads to the simultaneous formation and assembly of the heterojunction. mdpi.com This facile process has been shown to produce heterostructures without destroying the individual lattice structures of the components, leading to enhanced visible light absorption and efficient charge separation. mdpi.comsemanticscholar.org Similarly, visible-light-responsive Fe₃O₄–WSe₂/NG (nitrogen-doped graphene oxide) nanocomposites have been synthesized via a hydrothermal route, demonstrating the versatility of this method for creating complex heterojunctions with magnetic separability for applications like photocatalysis. rsc.org
Hydrothermal Synthesis of WSe₂ Heterojunctions
| Heterostructure | Method | Key Features | Application | Reference |
|---|---|---|---|---|
| WS₂/WSe₂ | Facile Hydrothermal Process | Forms intimate interfacial contact; creates Z-scheme heterojunction. | Photocatalytic hydrogen production and organic compound removal. | mdpi.comsemanticscholar.org |
| Fe₃O₄–WSe₂/NG | Hydrothermal Synthesis Route | Visible-light responsive; magnetic separability. | Photocatalytic degradation of organic pollutants. | rsc.org |
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a powerful technique for synthesizing high-quality, large-area thin films and heterostructures of WSe₂ with atomic-level control. nih.govacs.org The process is carried out in an ultra-high vacuum environment, where elemental sources of tungsten and selenium are evaporated and directed onto a heated substrate. arxiv.org This allows for layer-by-layer epitaxial growth, enabling precise control over the film thickness, from monolayers to multiple layers. arxiv.org
Key research findings indicate that the growth of high-quality WSe₂ films via MBE requires very high substrate temperatures, typically above 900 °C, and a very low deposition rate of less than 0.15 Å/min. nih.gov Under these optimized conditions, WSe₂ monolayers with large domain sizes (up to 1 µm) can be grown on substrates like mica. nih.gov MBE has also been successfully used to grow scalable WSe₂ thin films on insulating substrates such as sapphire (Al₂O₃), which is crucial for the fabrication of electronic devices. acs.orgarxiv.org A critical step for achieving epitaxial growth on sapphire involves the formation of an amorphous W-Se buffer layer at room temperature, followed by high-temperature annealing, before the main growth at a lower temperature (e.g., 450 °C). arxiv.org The versatility of MBE makes it a key technology for developing advanced van der Waals heterostructures. acs.org
MBE Growth Parameters for WSe₂
| Substrate | Growth Temperature | Deposition Rate | Key Result | Reference |
|---|---|---|---|---|
| Mica | >900 °C | <0.15 Å/min | High-quality monolayer films with ~1 µm domain size. | nih.gov |
| Sapphire (Al₂O₃) | 450 °C (main growth), 900 °C (annealing) | Not specified | Layer-by-layer epitaxial growth of scalable thin films. | arxiv.org |
| Graphene/SiC | ~250 °C | Not specified | Growth of WSe(2-x)Tex alloys with phase transition dependent on Te concentration. | researchgate.net |
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used for growing thin films of complex materials, including WSe₂. researchgate.net The process involves focusing a high-power pulsed laser onto a target material inside a vacuum chamber. The laser ablates the target, creating a plasma plume that expands and deposits as a thin film on a substrate. aip.org
For WSe₂ synthesis, a hybrid PLD system is often employed where a pure tungsten (W) target is ablated by an excimer laser (e.g., KrF, 248 nm) while a flux of selenium (Se) is simultaneously supplied from an effusion cell. aip.org This method allows for the deposition of atomically thin WSe₂ films, from a single monolayer to multiple layers, by controlling the number of laser pulses or growth time. researchgate.netaip.org Research has demonstrated the growth of WSe₂ films on substrates like r-cut Al₂O₃ at a substrate temperature of 400 °C. aip.org The resulting films show good spatial homogeneity and in-plane texture. aip.org PLD is recognized as a promising method for creating 2D transition metal dichalcogenides, offering the potential to steer growth kinetics in ways that differ from other common techniques like CVD and MBE. aip.org Furthermore, recent developments have focused on automating the PLD process using in-situ diagnostics and machine learning to rapidly identify optimal growth conditions for ultrathin WSe₂ films. nih.govosti.gov
PLD Growth Parameters for WSe₂
| Target | Substrate | Substrate Temperature | Laser Parameters | Key Findings | Reference |
|---|---|---|---|---|---|
| Tungsten (W) with Se flux | Al₂O₃ r-cut | 400 °C | KrF excimer laser (248 nm), 10 Hz, 3.5–4.0 J/cm² | Successful synthesis of 1-8 monolayer WSe₂ films with in-plane texture. | aip.org |
| WSe₂ | SiO₂/Si | Not specified | Not specified | First demonstration of layer-controlled, centimeter-scale WSe₂ thin films by PLD. | researchgate.net |
Magnetron Sputtering
Magnetron sputtering is a widely used industrial PVD technique that has been adapted for the synthesis of WSe₂ films. The most common approach is a two-step process that involves first depositing a precursor tungsten (W) film onto a substrate using magnetron sputtering, followed by a post-deposition selenization step. nih.govresearchgate.net
In the first step, a W target is sputtered in an argon atmosphere to deposit a thin W film. mdpi.com The parameters of this sputtering process, such as the sputtering time, argon gas pressure, and substrate bias voltage, significantly influence the texture and morphology of the final WSe₂ film. nih.govresearchgate.net For instance, increasing the sputtering-gas pressure can create a looser W film structure, which acts as a buffer layer to release stress during the subsequent high-temperature selenization, preventing the final WSe₂ film from peeling off the substrate. nih.govresearchgate.net Shortening the sputtering time or decreasing the substrate bias voltage can promote the formation of WSe₂ films with vertically aligned platelets. nih.gov The second step involves annealing the W film in a selenium-rich atmosphere at elevated temperatures (e.g., 660 °C), which converts the tungsten into crystalline WSe₂. mdpi.com This method allows for the synthesis of WSe₂ films over large areas with controlled properties. mdpi.com
Magnetron Sputtering & Selenization for WSe₂
| Parameter | Conditions | Effect on WSe₂ Film | Reference |
|---|---|---|---|
| W Sputtering Time | 2 - 8 min | Affects the final thickness and texture. Shorter times can lead to more vertically embedded platelets. | researchgate.net |
| Sputtering-Gas Pressure (Ar) | 0.2 - 2.0 Pa | Higher pressure creates a looser W film, which acts as a stress buffer and promotes vertical platelet growth. | researchgate.net |
| Substrate Bias Voltage | 0 to -200 V | Decreasing the bias voltage (more negative) can help synthesize films with more vertical platelets. | researchgate.net |
| Selenization Temperature | ~660 °C | Converts the sputtered W film into crystalline WSe₂. | mdpi.com |
Electronic Structure and Carrier Dynamics in Wse₂
Band Structure Engineering in Monolayer and Bulk WSe₂
The arrangement of electronic bands in WSe₂ is highly sensitive to the number of layers, leading to significant changes in its fundamental electronic properties.
One of the most significant electronic phenomena in WSe₂ is the transition from an indirect band gap in its bulk form to a direct band gap in its monolayer form. optica.orgmpg.de In bulk WSe₂, the valence band maximum (VBM) is located at the Γ (Gamma) point of the Brillouin zone, while the conduction band minimum (CBM) is located at the Σ (Sigma) point (or between the Γ and K points), resulting in an indirect band gap. acs.org This indirect nature limits the efficiency of light emission.
Upon thinning the material down to a single monolayer, the electronic band structure undergoes a dramatic change. The CBM at the K valley of the Brillouin zone shifts down in energy, while the VBM remains at the K valley. This alignment of the CBM and VBM at the same point in momentum space (the K point) creates a direct band gap. aip.orgresearchgate.net This transition to a direct band gap semiconductor is responsible for the strong photoluminescence observed in monolayer WSe₂, making it highly suitable for optoelectronic applications such as light-emitting diodes and lasers. optica.orgaip.org Some studies suggest that monolayer WSe₂ at room temperature is near the boundary between being an indirect and a direct band gap material, and the transition can be influenced by factors like temperature and strain. aip.orguzh.ch For instance, applying tensile strain can induce a direct-to-indirect band gap transition. optica.orgmpg.de
Table 1: Band Gap Transition in WSe₂
| Material Form | Band Gap Type | Conduction Band Minimum (CBM) | Valence Band Maximum (VBM) | Photoluminescence |
|---|---|---|---|---|
| Bulk WSe₂ | Indirect | Σ point (between Γ-K) | Γ point | Weak |
The change in dimensionality from a three-dimensional (3D) bulk crystal to a two-dimensional (2D) monolayer has a profound impact on the electronic properties of WSe₂. In bulk WSe₂, the crystal structure possesses inversion symmetry. acs.orgku.edu However, when reduced to a monolayer, this inversion symmetry is broken. This symmetry breaking, combined with the strong spin-orbit coupling from the heavy tungsten atoms, leads to the emergence of unique electronic and spintronic phenomena. smu.edu
The quantum confinement in the 2D plane and the reduced dielectric screening from the surrounding environment in monolayers significantly enhance the Coulomb interaction between charge carriers. optica.orgresearchgate.net This leads to the formation of tightly bound excitons (electron-hole pairs) that dominate the optical properties of monolayer WSe₂. The confinement also alters the effective masses of the charge carriers and modifies the band structure, as seen in the indirect-to-direct band gap transition. scispace.com Furthermore, the electronic states in the K valleys of monolayer WSe₂ are primarily localized within the 2D plane, which is a key factor in the material's distinct valley-dependent properties. smu.edu
Spin-Orbit Coupling Effects
The strong spin-orbit coupling (SOC) in WSe₂, originating from the heavy tungsten atoms, is a defining feature of its electronic structure, leading to significant spin-splittings in the electronic bands.
Counterintuitively, spin-polarized electronic states have been observed in bulk WSe₂, which possesses global inversion symmetry. ku.edusmu.eduarxiv.org This phenomenon arises because, although the bulk crystal is centrosymmetric, the individual atomic sites within the crystal lack inversion symmetry. acs.orgarxiv.org Each WSe₂ layer in the bulk 2H stacking sequence is non-centrosymmetric. The strong SOC, driven by the heavy tungsten atoms, is a local effect. ku.edu
Consequently, the electronic wavefunctions within a single layer can be highly spin-polarized. ku.edu In the bulk material, which consists of two such layers stacked with a 180° rotation, the global inversion symmetry ensures that the net spin polarization is zero for every k-point in the Brillouin zone. acs.orgsmu.edu However, the spin polarization is locked to the layer, meaning that adjacent layers have opposite spin polarizations. aip.org This "hidden" spin polarization can be accessed and controlled, for instance, by using circularly polarized light, which can selectively excite carriers in a specific valley and thus in a specific layer, leading to a net spin-polarized excited state population. acs.orgsmu.edu This discovery opens up possibilities for utilizing centrosymmetric materials in spintronic and valleytronic applications. ku.eduarxiv.org
Excitonic Phenomena and Many-Body Interactions
The exciton (B1674681) binding energy in monolayer WSe₂ is remarkably large, with experimental values reported in the range of 0.3 eV to over 0.4 eV, which is an order of magnitude greater than in conventional quantum wells. researchgate.netkaust.edu.sa Theoretical estimations have also placed the binding energy in the range of -0.4 to -0.8 eV. This strong binding makes excitonic states robust and observable in optical spectra.
A rich variety of excitonic species have been identified in WSe₂, including:
Neutral Excitons (X⁰): A bound state of an electron and a hole. These can be further classified as bright (optically active) or dark (optically inactive) depending on the spin configuration of the electron and hole.
Charged Excitons (Trions): A bound state of two electrons and one hole (negative trion, X⁻) or two holes and one electron (positive trion, X⁺). Trion binding energies are typically in the range of 20-30 meV.
Biexcitons: A bound state of two excitons.
Moiré Excitons: In heterostructures of WSe₂ with other 2D materials like WS₂, the periodic potential of the moiré superlattice can create new, spatially localized exciton states.
The dynamics of these excitons, including their transport and annihilation, are complex processes influenced by exciton-exciton interactions and exciton-phonon scattering. The intricate interplay of these many-body interactions and the strong spin-orbit coupling gives rise to the unique and tunable optoelectronic properties of WSe₂.
Table 2: Experimentally Determined Exciton Binding Energies in Monolayer WSe₂
| Exciton Type | Substrate/Condition | Binding Energy (eV) | Reference |
|---|---|---|---|
| A-Exciton (1s) | Fused Quartz | 0.37 | researchgate.net |
| A-Exciton (1s) | Sapphire | 0.24 | |
| A-Exciton (1s) | Gold (Au) | 0.14 | |
| A-Exciton (1s) | Supported on PDMS | ~0.3 | kaust.edu.sa |
| A-Exciton (1s) | Suspended | > 0.4 | kaust.edu.sa |
An in-depth analysis of the electronic structure and carrier dynamics in the two-dimensional semiconductor Tungsten Diselenide (WSe₂) reveals a complex landscape of excitonic quasiparticles that govern its optical and electronic properties. The strong spatial confinement and reduced dielectric screening in monolayer WSe₂ lead to exceptionally strong Coulomb interactions, giving rise to a variety of tightly bound electron-hole pair states, including neutral excitons, trions, and biexcitons. nih.govarxiv.orgresearchgate.net The unique spin-valley band structure of WSe₂ further enriches this landscape, leading to the formation of optically inactive or "dark" excitonic states that significantly influence the material's carrier dynamics. arxiv.orgresearchgate.net
2 Charged Excitons (Trions, X⁻ and X⁺)
When free charge carriers are present in the WSe₂ crystal, neutral excitons can capture an additional electron or hole to form three-particle quasiparticles known as trions, or charged excitons. arxiv.org These are denoted as X⁻ (negative trion, consisting of two electrons and one hole) or X⁺ (positive trion, consisting of one electron and two holes). Trions dominate the emission spectrum at both low and elevated temperatures alongside neutral excitons. aps.org
The formation of trions is readily observed in photoluminescence (PL) spectra as peaks appearing at energies below the neutral exciton peak. arxiv.org For instance, in slightly electron-doped samples, emissions attributable to negatively charged trions have been observed at 29 and 36 meV below the neutral exciton (X⁰) peak. arxiv.org The binding energies of these trions are substantial, with values reported in the range of 21–35 meV for bright trions. osti.gov
Investigations using charge-tunable devices have allowed for detailed studies of the differences between X⁺ and X⁻ and the fine structure of the X⁻ state. aps.org A fine-structure splitting of 6 meV has been resolved for the negative trion (X⁻). aps.org This splitting, as well as the difference in binding energy between the positive and negative trions, is attributed to the short-range Coulomb-exchange interaction between the charge carriers. aps.org
3 Biexcitons (XX⁻ and XX⁰)
At higher exciton densities, which can be achieved under strong laser excitation, four-particle states known as biexcitons can form. nih.govstanford.edu These are essentially "exciton molecules." Monolayer WSe₂ supports the formation of both neutral biexcitons (XX⁰), composed of two neutral excitons, and charged biexcitons (XX⁻). nih.govnih.gov
The neutral biexciton (XX⁰) has been identified as a distinct, sharp emission peak in photoluminescence studies under high-fluence pulsed laser excitation. stanford.edu Its binding energy, which is the energy difference between two free excitons and the biexciton state, has been measured to be as high as 52 meV. stanford.edu This unusually large binding energy is a consequence of the strong carrier confinement and the non-local, reduced dielectric screening characteristic of the 2D material. stanford.eduresearchgate.net Interestingly, research indicates that the neutral biexciton in WSe₂ is often composed of a spin-zero bright exciton in one valley and a spin-one 'dark' exciton in the other, a configuration not commonly seen in other systems. nih.govarxiv.org The binding energy for this bright-dark biexciton has been reported to be around 18-23 meV. nih.govarxiv.org
The charged biexciton (XX⁻) is a negatively charged four-particle state. Its emission has been observed to grow rapidly with increasing pump power, eventually dominating the photoluminescence spectrum over the dark exciton state. researchgate.netsciopen.com Additionally, a five-particle bound state, consisting of a bright trion and a dark exciton, has been observed and is referred to as TD. arxiv.org
4 Dark Excitons and Trions
The specific band structure of WSe₂, characterized by the spin ordering of the conduction and valence bands, leads to the existence of optically forbidden, or "dark," excitonic states. arxiv.orgresearchgate.net In these states, the electron and hole have parallel spins, which suppresses their direct radiative recombination. osti.gov
Dark Excitons (XD) : In monolayer WSe₂, the dark exciton is the true two-particle ground state, lying at a lower energy than the bright exciton. arxiv.orgarxiv.org The energy difference between the bright and dark exciton states is reported to be around 30-41 meV. osti.govaps.org The existence of this lower-energy dark state strongly influences the material's light emission properties, often quenching the photoluminescence, especially at low temperatures. arxiv.orgaps.org While optically forbidden, dark excitons can be "brightened" and observed experimentally through mechanisms like the application of an in-plane magnetic field, which mixes the spin components of the exciton states. arxiv.org Dark excitons exhibit significantly longer lifetimes (over 100 ps) compared to bright excitons (<10 ps). osti.govnih.gov
Dark Trions (XD⁻ and XD⁺) : Similar to bright excitons, dark excitons can also bind with free charge carriers to form dark trions. osti.gov These states have been observed and can be tuned between negative and positive species through electrostatic gating. osti.gov Dark trions also have smaller binding energies than their bright counterparts, reported to be in the range of 14–16 meV. osti.gov They possess remarkably long lifetimes, on the order of nanoseconds, which is two orders of magnitude longer than bright trions. osti.gov The valley lifetime of dark charged excitons can exceed several nanoseconds. nih.gov Like dark excitons, dark trions can recombine radiatively with the assistance of phonons. researchgate.net
| Excitonic Species | Description | Typical Binding/Separation Energy (meV) |
| Neutral Exciton (X⁰) | Bound electron-hole pair. | 370 aps.org |
| Bright Trion (X⁻/X⁺) | X⁰ bound to an extra electron/hole. | 21 - 36 arxiv.orgosti.gov |
| Neutral Biexciton (XX⁰) | Bound state of two excitons. | 18 - 52 arxiv.orgstanford.edu |
| Dark Exciton (XD) | Spin-forbidden exciton, lower energy than X⁰. | 30 - 41 (energy below X⁰) osti.govaps.org |
| Dark Trion (XD⁻/XD⁺) | Dark exciton bound to an extra electron/hole. | 14 - 16 osti.gov |
5 Exciton Dephasing Mechanisms
Exciton dephasing refers to the loss of coherence of the exciton dipole oscillation. researchgate.net The total dephasing time is influenced by several factors, including population relaxation, exciton-exciton interactions, and exciton-phonon coupling. researchgate.net
Studies using optical two-dimensional Fourier transform spectroscopy on monolayer WSe₂ have shown that the homogeneous linewidth (related to dephasing) is significantly narrower than the inhomogeneous width at low temperatures, suggesting that material imperfections are not the primary limiting factor. researchgate.net The main contributions to dephasing are:
Exciton-Exciton Interactions : At higher exciton densities, collisions and interactions between excitons become a significant source of dephasing. This is also known as excitation-induced dephasing. aps.org Microscopic calculations identify the coupling of optically generated excitons to exciton-exciton scattering continua as the primary mechanism for this power-dependent linewidth broadening. aps.org
Exciton-Phonon Interactions : The coupling of excitons to lattice vibrations (phonons) is a key dephasing mechanism, particularly as temperature increases. researchgate.netaps.org The coherence loss analysis reveals that the exciton dephasing time in WSe₂ atomic layers is predominantly influenced by temperature rather than excitation intensity. researchgate.net The interaction is particularly strong with the E' and E" phonon modes. researchgate.net
Understanding these dephasing mechanisms is critical as they determine the coherence lifetime of excitonic states, a crucial parameter for potential applications in quantum information processing. kaust.edu.sa
6 Exciton Localization and Delocalization
In real WSe₂ samples, excitons can exist in either localized or delocalized states. arxiv.org This behavior is heavily influenced by the material's environment, including defects, strain, and the presence of moiré potentials in heterostructures. researchgate.nethzdr.deresearchgate.net
Localization : At low temperatures, excitons and trions tend to become localized in potential traps. arxiv.orgresearchgate.net These traps can be created by localized defect states or the periodic moiré potential that forms in twisted heterostructures, such as WSe₂/MoSe₂. researchgate.netnih.gov Strain engineering can also be used to introduce localized strain, which in turn localizes excitons. researchgate.net Localized excitons are trapped and cannot move freely through the material, which can be desirable for applications like quantum emitters. hzdr.de
Delocalization : As the temperature increases, excitons can gain sufficient thermal energy to overcome the localization potential and become delocalized, moving freely as interlayer excitons. arxiv.orgnih.gov This transition from a localized to a delocalized state has been observed to occur at temperatures around 200 K in WSe₂. arxiv.org Strong many-body interactions at high exciton densities (>10¹² cm⁻²) can also lead to significant delocalization. hzdr.de Delocalized excitons are preferred for applications requiring long-range transport. hzdr.de
7 Exciton-Lattice Coupling
Exciton-lattice coupling, or exciton-phonon interaction, describes the interaction between excitonic quasiparticles and the vibrations of the crystal lattice (phonons). aps.orgbowenhou.com This coupling is a fundamental process that plays a central role in the non-equilibrium dynamics of excited states and contributes to the nonradiative lifetime of excitons. aps.org
In monolayer WSe₂, ab initio calculations have shown that treating electron-electron and electron-phonon interactions simultaneously is necessary to accurately predict optical properties at different temperatures. aps.org The in-plane torsional acoustic phonon branch has been identified as contributing most significantly to the buildup of the main A and B excitons. aps.org
This interaction has several key consequences:
Nonradiative Decay : Exciton-phonon scattering provides a pathway for the nonradiative decay of excitons, limiting their lifetime and quantum yield. aps.org
Band-Gap Renormalization : The interaction with phonons causes a renormalization of the electronic band energies, leading to a decrease in the band gap as temperature increases. aps.org
Phonon Sidebands : The coupling can manifest as phonon sidebands in the photoluminescence spectra. bowenhou.comnih.gov For instance, the recombination of momentum-dark excitons is often assisted by the emission of a phonon to conserve momentum, resulting in emission peaks at energies below the main dark exciton line. nih.gov
The strength of exciton-phonon coupling influences the linewidth of excitonic transitions and is a critical factor in understanding energy relaxation and transport phenomena in WSe₂. researchgate.netbowenhou.com
: Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the fundamental electronic properties of materials like tungsten diselenide (WSe₂). It allows researchers to model the material from first principles, providing insights into its electronic band structure, carrier behavior, and excitonic effects without reliance on empirical data. researchgate.net These theoretical investigations are crucial for understanding the layer-dependent characteristics and the complex electronic structure governed by strong spin-orbit coupling in WSe₂. researchgate.net
Generalized Gradient Approximation (GGA) and Hybrid Functionals
Within the framework of DFT, various exchange-correlation functionals are employed to approximate the complex many-body electron interactions. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is widely used for geometry optimizations and initial electronic structure calculations of WSe₂. ajol.infoosti.gov While computationally efficient, it is well-documented that standard local and semi-local functionals like GGA and the Local Density Approximation (LDA) tend to underestimate the band gap of semiconductors. nih.gov This discrepancy arises partly from self-interaction errors inherent in these approximations. ajol.info
To achieve a more accurate description of the electronic band gap and related properties, researchers often turn to hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional. nih.govnih.govunimib.itresearchgate.net Hybrid functionals incorporate a portion of the exact Hartree-Fock exchange, which helps to correct the self-interaction error and typically yields band gap values in better agreement with experimental results. nih.gov For instance, calculations using the HSE06 functional provide a more precise estimate of the direct band gap in monolayer WSe₂ and the indirect gap in its bulk form compared to GGA-PBE calculations. osti.govrsc.org However, the improved accuracy of hybrid functionals comes at a significantly higher computational cost.
Spin-Orbit Coupling Integration in DFT
Due to the presence of the heavy tungsten atom, spin-orbit coupling (SOC) plays a critical role in defining the electronic structure of WSe₂. nih.govrsc.org The inclusion of SOC in DFT calculations is essential for an accurate description of the band structure, particularly near the Fermi level. rsc.orgresearchgate.net SOC introduces significant splitting in both the valence and conduction bands, especially at the high-symmetry K-points of the Brillouin zone. nih.gov
This large spin-orbit splitting is a defining characteristic of WSe₂ and other transition metal dichalcogenides. It leads to the phenomenon of spin-valley locking, where the spin of the charge carriers is coupled to their valley (K or K') degree of freedom. nih.gov This coupling is a cornerstone of potential applications in spintronics and valleytronics. DFT calculations that incorporate SOC can accurately model this spin-splitting and predict its influence on excitonic dynamics and optical properties. nih.govresearchgate.net
Modeling of Self-Trapped Excitons
Excitons, which are bound states of an electron and a hole, dominate the optical properties of WSe₂. When a strong coupling exists between a newly formed exciton and the crystal lattice, it can lead to a local distortion, creating a "self-trapped exciton" (STE). mdpi.com DFT provides a framework to model these complex quasi-particles and their associated phenomena. nih.govnih.govunimib.it
Theoretical investigations using DFT can provide detailed atomistic information about STEs, including the extent of the lattice distortion, the number and type of atoms involved, and the self-trapping energy. nih.govresearchgate.netmdpi.com The self-trapping energy is calculated as the energy difference between the exciton in the relaxed, distorted geometry and the exciton in the original ground-state geometry. mdpi.com Furthermore, DFT can be used to calculate the photoluminescence energy, which corresponds to the radiative recombination of the STE, and these calculated values show good agreement with experimental measurements. nih.govmdpi.com This modeling is crucial for understanding the nature of light emission and the Stokes shift observed between absorption and emission peaks in WSe₂. mdpi.com
Band Gap Calculations and Comparisons with Experimental Data
DFT calculations are instrumental in predicting the band gap of WSe₂ and understanding its transition from an indirect gap semiconductor in its bulk form to a direct gap semiconductor as a monolayer. rsc.org Bulk WSe₂ has an indirect band gap, with the valence band maximum (VBM) located at the Γ point and the conduction band minimum (CBM) situated between the Γ and K points. rsc.org In contrast, monolayer WSe₂ exhibits a direct band gap, with both the VBM and CBM at the K point of the Brillouin zone, which is responsible for its strong photoluminescence. rsc.orgmdpi.com
Calculations consistently show that the choice of DFT functional significantly impacts the predicted band gap value. GGA-PBE methods typically underestimate the gap, while hybrid functionals like HSE06 provide results closer to experimental findings, though sometimes with a slight overestimation. ajol.inforsc.org Experimental values for the direct optical gap of monolayer WSe₂ are typically in the range of 1.60–1.70 eV. osti.govnih.govmdpi.com DFT studies using the HSE06 functional with SOC have calculated this gap to be around 1.64-1.68 eV, showing excellent agreement. osti.govrsc.org
| Material Form | Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |
|---|---|---|---|---|
| Bulk WSe₂ (Hexagonal) | DFT (PBE-GGA) | 1.4 (Indirect) | ~1.2 (Indirect) | ajol.info |
| Bulk WSe₂ | DFT (PBE) | 0.94 (Indirect) | rsc.org | |
| Bulk WSe₂ | DFT (HSE06) | 1.62 (Indirect) | rsc.org | |
| Monolayer WSe₂ | DFT (PBE) | ~1.5-1.6 | 1.60 - 1.70 (Direct) | researchgate.netresearchgate.net |
| Monolayer WSe₂ | DFT (HSE06) | 2.19 (Direct) | rsc.org | |
| Monolayer WSe₂ | DFT (HSE06+SOC) | 1.64 (Direct) | osti.gov |
Investigation of 1T' WSe₂ Electronic Properties
Besides the common semiconducting 2H phase, WSe₂ can exist in other structural polymorphs, such as the metallic 1T phase and its distorted variant, the 1T' phase. aip.orgresearchgate.net DFT studies have been crucial in elucidating the electronic properties of these alternative phases. First-principles calculations show that the electronic properties of heterostructures containing both 2H and 1T domains transition toward the metallic character of the 1T region. aip.orgresearchgate.netaip.org
Scanning tunneling microscopy (STM) analysis, supported by DFT calculations, confirms that the 1T phase often relaxes into the more stable, distorted 1T' structure. researchgate.netaip.org The 1T'-WSe₂ phase is a stable, metallic material. researchgate.net The in-plane joining of the semiconducting 2H phase and the metallic 1T' phase creates a natural metal-semiconductor heterostructure. aip.orgaip.org Such phase-engineered systems are of great interest for applications in 2D electronics, as they can lead to the formation of low-resistance contacts at the metal-semiconductor junction. aip.org
Quantum Phenomena and Quantum Emitters in Wse₂
Single Photon Emission from WSe₂
Monolayer WSe₂ is known to host optically active quantum emitters that can produce single particles of light, a phenomenon known as single-photon emission. columbia.eduoptica.org This quantum light emission is typically characterized by sharp, spectrally isolated emission lines and photon antibunching, where the probability of detecting two photons simultaneously is near zero. acs.orgnsf.gov The origin of these single-photon emitters (SPEs) is often attributed to the localization of excitons at specific sites within the material, which can be induced by various methods. optica.orgresearchgate.net
One of the most effective methods for creating quantum emitters in WSe₂ is through strain engineering. acs.org Applying strain gradients to a WSe₂ monolayer can create local potential wells that trap excitons, leading to the formation of spatially and spectrally isolated quantum emitters. acs.orgnih.gov This strain can be introduced unintentionally through wrinkles or folds during sample preparation or can be engineered deterministically by placing the WSe₂ monolayer over nanostructured substrates, such as arrays of nanopillars. aip.orgcolumbia.eduacs.org
Research has demonstrated that strain can red-tune the emission energy of these quantum emitters by a significant amount, up to approximately 170 meV. acs.orgnih.gov The ability to create these strain pockets at predetermined locations using nanopillars allows for precise control over the positioning of the emitters. aip.org The emitters generated in these strained regions exhibit the characteristic properties of single-photon sources, including narrow linewidths and saturation of emission intensity at high excitation powers. acs.orgnih.gov Furthermore, the emission from these strain-induced centers has been observed to persist up to temperatures of 150 K. acs.org
It is hypothesized that strain lowers the energy of the dark excitonic band in WSe₂, allowing it to hybridize with defect states, which creates an efficient pathway for bright single-photon emission. nih.gov
Atomic defects in the crystal lattice of WSe₂ play a fundamental role in the formation of quantum emitters. columbia.edunih.gov While strain creates the potential landscape for exciton (B1674681) localization, defects are believed to provide the specific electronic states necessary for single-photon emission. nih.gov Quantum emission in WSe₂ has been widely attributed to exciton localization arising from atomic point defects. researchgate.net
Computational and experimental evidence suggests that a vertical divacancy of selenium atoms is an energetically preferred configuration in the monolayer lattice. researchgate.net This specific defect creates a direct energy gap in the band structure, giving rise to highly localized, radiative transitions that are observed as single-photon emission. researchgate.net This model helps explain the abundance of SPEs observed in WSe₂ compared to other TMDs like tungsten disulfide (WS₂), where the same defect configuration does not lead to direct localized transitions. researchgate.net
Studies have identified different types of defect-related quantum emitters in monolayer WSe₂, distinguished by their varied responses to magnetic fields, with different exciton g-factors (e.g., 2.02, 9.36, or unobservable shifts). arxiv.orgresearchgate.net This variation indicates that different types of confining potentials for localized excitons exist, stemming from the diverse nature of defects within the material. arxiv.orgresearchgate.net The interplay between defects and strain is considered crucial, with research showing a direct correlation between defect density, engineered strain, and the formation of quantum emitters. nih.gov
The generation and properties of quantum emitters in WSe₂ can be influenced and enhanced by coupling them with metallic nanostructures. optica.org Placing WSe₂ monolayers on metallic nanoparticles or nanopillars, often made of gold or silver, serves a dual purpose: it induces localized strain to create the emitters and enhances their optical properties through plasmonic effects. columbia.eduresearchgate.netacs.orgarxiv.org
The strain induced by the topography of the nanoparticles creates the necessary potential wells for exciton localization. researchgate.netarxiv.org Simultaneously, the localized surface plasmon modes of the metallic structures can couple to the emitters. acs.org This coupling can lead to a significant enhancement of the emitter's radiative decay rate, a phenomenon known as the Purcell effect, which increases the brightness of the single-photon source. acs.orgwpmucdn.com For example, emitters coupled to plasmonic nanopillars have shown an increased average radiative lifetime enhancement and higher emission intensities compared to those on non-plasmonic structures or natural emitters. aip.orgacs.org
Research using gold cones has demonstrated single-photon emission at room temperature, which is a significant step toward practical applications, as many quantum emitters in TMDs require cryogenic temperatures. columbia.edu Similarly, coupling WSe₂ to silver nanoparticles has been shown to generate high-quality SPEs with very high single-photon purity. arxiv.orgresearcher.life
| Induction Method | Key Mechanism | Notable Findings | Source |
|---|---|---|---|
| Plasmonic Nanopillars (Gold/Al₂O₃) | Strain induction and Purcell enhancement | Median emission intensity of 4.4 x 10⁴ counts/s; Average lifetime reduction of 2.4x. | acs.org |
| Silver Nanoparticles | Strain induction and Förster-type energy transfer | g⁽²⁾(0) value as low as 0.036 ± 0.004; Coherence time of 13.5 ± 1.0 ps at 4 K. | arxiv.orgresearcher.life |
| Gold Nanocubes | Strain induction and plasmonic cavity coupling | Purcell factors up to 551; Quantum yields up to 65%. | nsf.gov |
A key challenge for the scalable implementation of quantum technologies is the ability to create quantum emitters at specific, predetermined locations. aip.orgaip.org Several techniques have been developed to achieve deterministic placement of SPEs in WSe₂ monolayers.
One prominent method involves patterning a substrate with an array of nanopillars and then transferring the WSe₂ monolayer on top. aip.orgpnas.org The strain induced by the nanopillars reliably creates quantum emitters at the pillar locations. aip.orgaip.org This approach allows for the fabrication of ordered arrays of SPEs. optica.org
Another technique is the use of an atomic force microscope (AFM) tip to create nano-indentations in the WSe₂. acs.orgacs.org This process creates localized strain sites that act as single-photon sources. acs.org The flexibility of this method allows for "erasing" and "rewriting" emitter arrays. acs.org
Furthermore, methods combining electron-beam irradiation to introduce defects with strain engineering via dielectric nanopillars have been successfully employed. nih.gov This decouples the defect creation and strain application processes, providing strong evidence for the defect-exciton model and enabling precise positioning of defects within a strain field. nih.gov These deterministic methods are compatible with integration into larger photonic circuits and devices, such as waveguides and light-emitting diodes (LEDs). aip.orgpnas.org
Control and Manipulation of Quantum Emitters
For quantum emitters to be useful in advanced applications, it is essential to have control over their emission properties, particularly their energy. aip.orgarxiv.org
The emission energy of quantum emitters in WSe₂ can be tuned by applying an external electric field, a phenomenon related to the quantum-confined Stark effect. aip.org This spectral control is a critical requirement for creating indistinguishable photons from different emitters, a prerequisite for quantum networking. aip.org
By fabricating van der Waals heterostructures that incorporate the WSe₂ monolayer between gate electrodes (often few-layer graphene), an electric field can be applied perpendicular to the monolayer. aip.orgresearchgate.net This field modifies the potential experienced by the localized exciton, shifting its emission energy. aip.org
Studies have demonstrated reversible tuning of emission energy over several millielectronvolts (meV) with moderate applied electric fields. arxiv.org For instance, a tuning range of up to 18 meV has been achieved. arxiv.org Interestingly, while a decrease in energy (redshift) is commonly observed, some strain-induced emitters in WSe₂ have shown an increase in energy (blueshift) with an applied electric field. aip.orgaip.orgresearchgate.net The magnitude and even the sign of this energy shift can vary between different emitters, reflecting the diversity in their local environments and confinement potentials. arxiv.org This electrical control, combined with the deterministic placement of emitters, represents a significant advance toward scalable optical quantum technologies. aip.orgaip.org
| Device Structure | Tuning Range | Energy Shift Direction | Source |
|---|---|---|---|
| WSe₂/hBN/Graphene on Nanopillars | Tunable by several times their linewidths (hundreds of µeV) | Blueshift (increase in energy) | aip.orgaip.orgresearchgate.net |
| WSe₂ on PMN-PT Piezoelectric Actuator | Up to 18 meV | Emitter-dependent (both redshift and blueshift observed) | arxiv.org |
| WSe₂/PMMA on SiO₂/Si with Gold Top Gate | Wavelength-specific activation/deactivation | N/A (Focus on purity enhancement) | acs.org |
Coherence Properties of Quantum Emitters
The coherence of the emitted photons is a critical parameter for many quantum technologies. It is characterized by the coherence time (T₂) and is essential for achieving high-fidelity quantum operations.
The coherence time of quantum emitters in WSe₂ is strongly dependent on temperature. As the temperature increases, interactions with phonons become more frequent, leading to dephasing and a reduction in the coherence time. In one study, the coherence time of the zero-phonon line of a quantum emitter induced by metallic nanoparticles was measured to be (13.5 ± 1.0) ps at 4 K. researchgate.netarxiv.org This value decreased to (9 ± 2) ps at 8 K. researchgate.netarxiv.org The associated decay time (T₁) also showed a significant temperature dependence, decreasing from (2.4 ± 0.1) ns at 4 K to (0.42 ± 0.05) ns at 8 K, which was attributed to a Förster-type resonant energy transfer process to the nearby metallic nanoparticle. researchgate.netarxiv.org Overcoming phonon-induced decoherence is a key challenge for achieving long coherence times at higher temperatures. nsf.govresearchgate.net
Table 4: Temperature-Dependent Coherence Properties of a WSe₂ Quantum Emitter
| Temperature (K) | Coherence Time (T₂) (ps) | Decay Time (T₁) (ns) | Reference |
|---|---|---|---|
| 4 | 13.5 ± 1.0 | 2.4 ± 0.1 | researchgate.netarxiv.org |
| 8 | 9 ± 2 | 0.42 ± 0.05 | researchgate.netarxiv.org |
A key characteristic of a quantum emitter is its ability to emit single photons, which is quantified by the second-order correlation function at zero delay, g⁽²⁾(0). A value of g⁽²⁾(0) < 0.5 confirms single-photon emission. For WSe₂, highly pure single-photon emission has been demonstrated, with reported g⁽²⁾(0) values as low as 0.036 ± 0.004 under quasi-resonant pulsed excitation. researchgate.netarxiv.org Even when coupled to photonic structures, a strong suppression of multiphoton emission is maintained. cam.ac.uk
Photon indistinguishability, which is crucial for quantum interference, is another important property. While achieving high indistinguishability in WSe₂ emitters remains a challenge due to decoherence mechanisms like charge noise and phonon interactions, progress is being made. researchgate.netarxiv.org Encapsulating the WSe₂ monolayer in hexagonal boron nitride (hBN) can help screen dielectric disorder and reduce spectral wander, thereby improving the optical quality of the emitters. optica.org Theoretical studies suggest that by suppressing the phonon sidebands, the dominant remaining decoherence mechanisms are charge and spin fluctuations. researchgate.netarxiv.org
Integration of Quantum Emitters with Photonic Structures
To enhance the performance of quantum emitters and enable their use in integrated quantum photonic circuits, it is essential to couple them to photonic structures such as cavities and waveguides. ugent.bearxiv.org The atomic thickness of WSe₂ makes it highly suitable for integration with various photonic platforms. acs.orgarxiv.org
Coupling WSe₂ quantum emitters to optical cavities, such as photonic crystal cavities or plasmonic nanocavities, can significantly enhance the light-matter interaction through the Purcell effect. ugent.beresearchgate.net This leads to an increased spontaneous emission rate, higher collection efficiency, and improved single-photon source brightness. cam.ac.ukugent.be For example, coupling to a circular Bragg grating cavity has been shown to enhance the photoluminescence by more than a factor of five. cam.ac.uk
Integration with waveguides is crucial for routing single photons on a chip. arxiv.orgacs.org Researchers have demonstrated the coupling of localized excitons from a WSe₂ monolayer into silicon nitride (SiN) and hexagonal boron nitride (h-BN) waveguides. acs.orgarxiv.org This allows for the on-chip transmission of single photons. Furthermore, electrically driven light-emitting devices based on WSe₂ have been successfully integrated with h-BN waveguides, paving the way for fully integrated and electrically driven quantum photonic circuits. arxiv.org The deterministic creation of quantum emitters at specific locations using strain engineering is a key enabler for the scalable integration of these emitters with photonic devices. acs.org
Coupling to Optical Cavities and Waveguides
The integration of single-photon emitters (SPEs) from tungsten diselenide (WSe₂) with photonic integrated circuits (PICs) is a critical step toward scalable quantum photonic technologies. nih.gov Coupling these two-dimensional (2D) emitters to optical cavities and waveguides allows for the control of their radiative properties and the efficient routing of single photons on a chip. nih.govnih.gov
A scalable method involves using a silicon nitride (SiN) photonic waveguide to concurrently induce strain in a WSe₂ monolayer and couple the resulting SPEs into the waveguide mode. researchgate.net The strain localization creates quantum emitters, and their subsequent coupling to the waveguide has been demonstrated, confirming the guiding of single photons through the circuit with a measured second-order autocorrelation of g⁽²⁾(0) = 0.150 ± 0.093. researchgate.netspiedigitallibrary.org On-chip resonant excitation of these coupled emitters has also been achieved. researchgate.net This integration approach leverages mature, CMOS-compatible PIC platforms like SiN without requiring complex processing of the emitter's host material. nih.gov
Researchers have successfully integrated WSe₂ monolayers onto SiN chips, demonstrating the coupling of SPEs with the guided mode of a SiN waveguide. nih.gov The device typically consists of a mechanically exfoliated WSe₂ flake transferred onto a single-mode SiN waveguide. nih.gov At cryogenic temperatures (around 4 K), photoluminescence from the WSe₂ can couple either to free space or into the waveguide's guided mode, which is then collected. nih.gov
To enhance the efficiency of single-photon extraction, interfacing the 2D emitter with an integrated dielectric cavity is a promising strategy. nih.gov By coupling WSe₂ emitters to waveguide-coupled microring resonators, a significant increase in coupling efficiency can be achieved. acs.org For instance, coupling exciton emission from WS₂ (a similar TMDC) to such a system resulted in a coupling efficiency greater than 63% with a Purcell factor of 1.44 ± 0.25. acs.org The Purcell effect, which enhances the spontaneous emission rate of an emitter inside a resonant cavity, is key to this improvement. acs.org Theoretical simulations indicate that a maximum waveguide-emitter coupling efficiency of up to 40% is achievable for 2D emitters positioned on, within, or below a straight waveguide. acs.org
Open-access microcavities, formed by positioning a mirror with concave features opposite a WSe₂ monolayer on a distributed Bragg reflector (DBR) mirror, have also been used to control the radiative properties of the emitters. researchgate.net This architecture allows for the creation of localized cavity modes that can couple to the single-photon emitters in the WSe₂ flake. researchgate.net Such cavity quantum electrodynamics (cQED) systems are instrumental for controlling light emission and enhancing the performance of SPEs. arxiv.org
Interactive Data Table: WSe₂ Emitter Coupling to Optical Waveguides
| Parameter | Value | System | Reference |
| Second-Order Autocorrelation (g⁽²⁾(0)) | 0.150 ± 0.093 | WSe₂ on SiN Waveguide | researchgate.netspiedigitallibrary.org |
| Second-Order Autocorrelation (g⁽²⁾(0)) | 0.377 ± 0.081 | WSe₂ on SiN Waveguide (On-chip resonant excitation) | researchgate.net |
| Theoretical Max. Coupling Efficiency (β) | ~40% | 2D Emitter on Straight Waveguide | acs.org |
| Experimental Coupling Efficiency (WS₂) | >63% | WS₂ in Waveguide-Coupled Microring Resonator | acs.org |
| Purcell Factor (WS₂) | 1.44 ± 0.25 | WS₂ in Waveguide-Coupled Microring Resonator | acs.org |
Coupling to Plasmonic Nanocavities and Nanopillars
Coupling quantum emitters in WSe₂ to plasmonic nanostructures offers a powerful method to dramatically enhance and control their light-emission properties. acs.orgacs.org Plasmonic nanocavities and nanopillars can concentrate light into deep subwavelength volumes, creating intense electromagnetic fields that lead to strong light-matter interactions. acs.orgarxiv.org This interaction can significantly increase the brightness and spontaneous emission rate of the quantum emitters. acs.orgresearchgate.net
A key advantage of using WSe₂ is that its emitters are on an atomically thin surface, allowing them to be brought into close proximity with the plasmonic mode, which is crucial for efficient coupling. aip.orgarxiv.org One effective technique involves using the plasmonic nanostructures themselves to create the quantum emitters. acs.orgresearchgate.net For example, lithographically defined plasmonic nanopillars or nanocavities induce localized strain in the WSe₂ monolayer transferred on top. acs.orgarxiv.org This strain engineering deterministically generates quantum emitters near the high-field regions ("hot spots") of the plasmonic modes, ensuring self-aligned and efficient coupling. acs.orgarxiv.orgresearchgate.net
Studies using site-controlled metallic nanopillars have demonstrated both enhanced spontaneous emission rates and increased brightness from coupled WSe₂ emitters. acs.orgresearchgate.net The electric field of the nanopillar mode is oriented nearly parallel to the 2D material, which is the ideal orientation for coupling to the emitters' dipoles. acs.orgresearchgate.net Statistical analysis of emitters coupled to plasmonic nanopillars showed statistically shorter lifetimes and higher emission intensities compared to uncoupled emitters, indicating Purcell enhancement. acs.org For instance, emitters near plasmonic structures exhibited a median intensity of 4.4 × 10⁴ counts/s, significantly higher than those induced by non-plasmonic pillars (2.3 × 10⁴ counts/s) or naturally occurring emitters (0.6 × 10⁴ counts/s). acs.org
Similarly, coupling WSe₂ emitters to metal-insulator-metal (MIM) waveguides, such as a silver-air-silver structure, has been shown to enhance the radiative lifetime. aip.org The strain gradient from the waveguide creates localized SPEs, and those coupled to the propagating surface plasmon polaritons experienced an average radiative lifetime enhancement corresponding to a Purcell factor of 1.8. aip.orgarxiv.org In other configurations using Au-plasmonic slot-waveguides, Purcell factors as high as 15 ± 3 have been reported, depending on the precise positioning of the emitter relative to the tightly confined plasmonic mode. researchgate.net
In the strong coupling regime, the interaction between the emitter and the plasmonic cavity is so strong that their energy levels hybridize, forming new states called plasmon-exciton polaritons. This is observed as a clear energy splitting (Rabi splitting) in the optical spectra. nih.govacs.org By integrating a WSe₂ monolayer into the nanometer-scale gap of an electrically driven nanocube-on-mirror plasmonic nanocavity, a Rabi splitting of approximately 108 meV was observed. nih.gov A different geometry, consisting of a WSe₂ monolayer sandwiched between a vertically integrated plasmonic heterodimer, achieved an even larger experimental Rabi splitting of over 170 meV. acs.org These strongly coupled systems are promising for applications in advanced nanophotonic and quantum optical devices. nih.govacs.org
The coupling to plasmonic nanocavities can also be used to interact with otherwise optically forbidden "dark" excitons in WSe₂. acs.org The nanocavity gap mode, which possesses a vertical plasmonic dipole moment, can efficiently couple to the out-of-plane dipole of the dark excitons, making them optically detectable at room temperature through Purcell enhancement. acs.org
Interactive Data Table: Performance of WSe₂ Emitters Coupled to Plasmonic Structures
| Plasmonic Structure | Observed Effect | Value | Reference |
| Metal-Insulator-Metal Waveguide | Average Purcell Factor | 1.8 | aip.orgarxiv.org |
| Au-Plasmonic Slot-Waveguide | Max Purcell Factor | 15 ± 3 | researchgate.net |
| Site-Controlled Metallic Nanopillars | Median Emission Intensity | 4.4 × 10⁴ counts/s | acs.org |
| Electrically Driven Nanocavity | Rabi Splitting | ~108 meV | nih.gov |
| Plasmonic Heterodimer Sandwich | Rabi Splitting | > 170 meV | acs.org |
| Plasmonic Cavity (Bilayer WSe₂) | Emission Intensity Increase | 10-fold | acs.org |
| Plasmonic Cavity (Bilayer WSe₂) | Lifetime Enhancement | 24-fold (max) | acs.org |
Wse₂ Based Van Der Waals Heterostructures
Fabrication and Assembly of Heterostructures
The construction of vdW heterostructures is a meticulous process that involves creating and stacking individual 2D material flakes. mdpi.com This "atomic-scale Lego" approach enables the creation of highly customized devices. mdpi.com While methods like chemical vapor deposition (CVD) can be used for direct growth, mechanical transfer techniques are widely employed for laboratory-scale research to assemble high-quality heterostructures. smsjournals.comsigmaaldrich.com
Dry transfer methods are crucial for creating high-quality vdW heterostructures with clean interfaces, as they avoid the use of solvents or chemical etchants that can introduce contaminants and degrade sample quality. mdpi.comiphy.ac.cn The general principle involves mechanically exfoliating a monolayer or few-layer flake of a 2D material (like WSe₂) from a bulk crystal onto a substrate. myu-group.co.jp A stamp, often made of a viscoelastic polymer, is then used to pick up the desired flake and transfer it onto a target substrate or another 2D material layer.
A widely used "hot pick-up" technique utilizes a stamp made of a polymer like polydimethylsiloxane (B3030410) (PDMS) coated with a thermoplastic polymer, such as polypropylene (B1209903) carbonate (PPC). mdpi.comiphy.ac.cn The adhesion of the thermoplastic layer is temperature-dependent. mdpi.com By controlling the temperature of the stamp and substrate, the 2D flake can be selectively picked up from its original substrate and released onto the target, allowing for the precise, layer-by-layer assembly of a heterostructure. mdpi.com This method has been successfully used to create structures such as hexagonal boron nitride (hBN) encapsulated WSe₂ (hBN/WSe₂/hBN). mdpi.comhse.ru Encapsulation with hBN is a common strategy to protect the active WSe₂ layer from environmental impurities and to improve device mobility. researchgate.net
Interlayer Interactions and Charge Transfer Dynamics
The properties of WSe₂-based heterostructures are heavily influenced by the interactions between the adjacent layers. These interactions govern the flow of charge and energy across the interfaces, leading to phenomena not observed in the individual monolayers.
In heterostructures with a type-II band alignment, such as those made from different transition metal dichalcogenides (TMDs), photogenerated electrons and holes tend to separate into different layers. This charge separation is often an ultrafast process. nih.govacs.org However, introducing a spacer layer, such as atomically thin hexagonal boron nitride (hBN), can dramatically alter these dynamics.
In a MoSe₂/hBN/WSe₂ heterostructure, where a thin hBN layer separates the MoSe₂ and WSe₂ monolayers, the charge transfer process is significantly slowed. acs.orgnih.gov Experimental studies using transient absorption spectroscopy have shown that the hole transfer from MoSe₂ to WSe₂ across a 1 nm thick hBN barrier occurs with a time constant of approximately 500 picoseconds (ps). nih.govacs.orgosti.gov This is more than three orders of magnitude slower than the sub-picosecond charge transfer observed in directly contacted MoSe₂/WSe₂ heterostructures. acs.orgnih.gov This slower transfer rate highlights the tunneling nature of the charge transport across the insulating hBN barrier. osti.gov At high excitation densities, a strong competition emerges between this interlayer charge transfer and intralayer exciton-exciton annihilation processes. nih.govresearchgate.net
| Heterostructure Configuration | Charge Carrier | Transfer Pathway | Transfer Time Constant |
| MoSe₂/WSe₂ (Direct Contact) | Hole | MoSe₂ → WSe₂ | < 100 fs |
| MoSe₂/hBN/WSe₂ (1 nm hBN spacer) | Hole | MoSe₂ → WSe₂ | ~500 ps |
This table presents a comparison of charge transfer dynamics in different heterostructure configurations, showing the significant impact of an hBN spacer layer.
When two different 2D crystals with a slight lattice mismatch or a small twist angle are stacked, a moiré pattern is formed. This pattern creates a periodic potential landscape, known as a moiré superlattice, that can profoundly alter the behavior of excitons (bound electron-hole pairs). elsevierpure.comlbl.gov
In WSe₂/WS₂ heterostructures with a small twist angle, this moiré potential is strong enough to trap excitons. elsevierpure.comarxiv.org This confinement leads to the formation of new, spatially localized "moiré exciton" states. These states manifest as multiple distinct peaks in the optical absorption and reflection spectra, where only a single exciton (B1674681) resonance would be seen in a heterostructure with a large twist angle. elsevierpure.comresearchgate.net The lowest energy moiré exciton state is typically trapped at the minimum of the moiré potential. arxiv.org These flat exciton minibands created by the moiré potential provide a platform for exploring novel excited states of matter and correlated exciton phenomena. elsevierpure.comlbl.gov
| Feature | Description |
| Origin | Arises from the periodic potential created by the moiré pattern in heterostructures with small twist angles (e.g., aligned WSe₂/WS₂). elsevierpure.comlbl.gov |
| Optical Signature | Appearance of multiple new peaks in absorption/reflection spectra near the original WSe₂ A exciton resonance. researchgate.net |
| Physical Effect | The moiré potential acts as a series of quantum wells, trapping excitons and confining their wavefunctions in real space. arxiv.org |
| Potential Applications | Enables the engineering of quantum emitter arrays and the study of correlated bosonic phases, such as exciton insulators. researchgate.net |
This table summarizes the key characteristics and implications of exciton confinement in WSe₂-based moiré superlattices.
While ideal vdW interfaces are atomically sharp, real-world heterostructures can contain defects, such as vacancies and antisites, which can act as charge trapping sites. acs.org These traps, particularly at the interface between layers, can significantly impact the optoelectronic properties of the device by introducing non-radiative recombination pathways. acs.orgnju.edu.cn
In WSe₂, certain point defects like tungsten (W) vacancies have been shown to accelerate charge-carrier recombination by more than an order of magnitude. acs.org When present at an interface, these defect states can trap photogenerated electrons or holes, preventing them from contributing to photocurrent or radiative recombination (light emission). This defect-assisted recombination is a dominant mechanism that can limit the efficiency of photodetectors and light-emitting devices. acs.orgnju.edu.cn Therefore, minimizing the density of interfacial traps through high-quality fabrication and material selection is crucial for probing the intrinsic properties of WSe₂ heterostructures and for achieving high-performance devices. nju.edu.cn
Specific Heterostructure Systems
WSe₂/Graphene Heterostructures
WSe₂/graphene heterostructures are of particular interest due to the combination of the semiconducting properties of WSe₂ and the high carrier mobility of graphene. researchgate.net The stacking order of these materials significantly influences the charge transfer dynamics at the interface. rsc.org Studies have shown that the charge transfer process can be tuned from a p-type contact in a WSe₂/Graphene/sapphire configuration to an n-type contact in a Graphene/WSe₂/sapphire setup. rsc.org This tunability is crucial for designing optoelectronic devices with specific functionalities. rsc.org
Twist angle between the WSe₂ and graphene layers also plays a critical role in modulating the spin-orbit coupling and charge-to-spin conversion, with optimized efficiencies observed at or near a 30° twist. arxiv.org Ultrafast spectroscopy has revealed asymmetric charge transfer at the WSe₂/graphene interface, where interfacial electron transfer can prolong hole polarization in WSe₂. researchgate.net
| Property | Value/Observation | Reference |
| Charge Transfer | Tunable between p-type and n-type depending on stacking order. | rsc.org |
| Charge-to-Spin Conversion | Strongly dependent on the twist angle, optimized near 30°. | arxiv.org |
| Hole Polarization Lifetime | Prolonged in WSe₂ due to ultrafast interfacial electron transfer. | researchgate.net |
WSe₂/hBN Heterostructures
Hexagonal boron nitride (hBN) is an ideal dielectric substrate and encapsulation material for 2D materials due to its atomically flat surface and large bandgap. npsm-kps.org Encapsulating WSe₂ in hBN has been shown to significantly enhance its optical and electronic properties by reducing substrate-induced disorder and charge scattering. escholarship.org
A notable phenomenon in WSe₂/hBN heterostructures is the emergence of extraordinary interlayer electron-phonon coupling. escholarship.org This results in the appearance of optically silent hBN phonons in the Raman spectra of WSe₂, with their intensity surprisingly enhanced through resonant coupling to the electronic transitions in WSe₂. escholarship.org This strong interaction highlights the importance of the van der Waals interface in modifying the fundamental properties of the constituent materials. escholarship.org Furthermore, photoinduced doping in WSe₂ can be controlled by optical excitation of defects in the underlying hBN, offering a pathway to locally tune the electronic properties of the WSe₂ layer. npsm-kps.org
| Property | Observation | Reference |
| Interlayer Coupling | Strong electron-phonon coupling between WSe₂ electronic states and hBN vibrational modes. | escholarship.org |
| Optical Properties | Emergence of hBN phonon modes in the Raman spectrum of WSe₂. | escholarship.org |
| Electronic Properties | Photoinduced doping in WSe₂ can be controlled via optical excitation of hBN. | npsm-kps.org |
WSe₂/MoSe₂ Heterostructures
The WSe₂/MoSe₂ heterostructure is a classic example of a type-II band alignment system, where the conduction band minimum and the valence band maximum are located in different layers. nih.gov This staggered band alignment facilitates the formation of interlayer excitons, where an electron in the MoSe₂ layer is bound to a hole in the WSe₂ layer. arxiv.org These interlayer excitons have significantly longer lifetimes compared to intralayer excitons and their energy can be tuned with an applied electric field. researchgate.net
Theoretical calculations have predicted a rich optical spectrum for these heterostructures, with multiple interlayer exciton states. icm.edu.pl The binding energy of these interlayer excitons is significant, on the order of 250 meV. arxiv.org The stacking order and twist angle between the layers can also affect the energy and oscillator strength of the interlayer excitons. arxiv.org
| Property | Value/Observation | Reference |
| Band Alignment | Type-II | nih.gov |
| Interlayer Exciton Binding Energy | ~250 meV | arxiv.org |
| Interlayer Exciton Lifetime | Long-lived due to spatial separation of electron and hole. | nih.gov |
| Tunability | Interlayer exciton energy can be controlled by an external electric field. | researchgate.net |
WSe₂/SnSe₂ Heterostructures
WSe₂/SnSe₂ heterostructures exhibit interesting and tunable electronic properties. Depending on the doping and applied bias, these heterostructures can be tailored to exhibit different quantum tunneling phenomena. researchgate.net The band alignment in these heterostructures can be modulated, leading to applications in various electronic devices. researchgate.net For instance, heterostructures with a type-III band alignment based on SnSe₂/WSe₂ have shown potential for applications in transistors and diodes with high performance metrics. researchgate.net
| Property | Observation | Reference |
| Band Alignment | Can be tailored, including Type-III. | researchgate.net |
| Quantum Tunneling | Can be controlled by doping and applied bias. | researchgate.net |
| Device Applications | Potential for high-performance transistors and diodes. | researchgate.net |
Te-WSe₂ Heterojunctions
Heterojunctions formed between tellurium (Te) and WSe₂ have demonstrated significant promise for high-performance photodetection. researchgate.net These devices exhibit a broad spectral response and high responsivity. researchgate.net Self-powered Te/WSe₂ photodetectors have been fabricated, showing a high on/off ratio and fast response times. researchgate.net The enhancement in optoelectronic performance is attributed to the efficient charge separation at the Te-WSe₂ interface. researchgate.net
| Device Parameter | Value | Reference |
| Photovoltaic Responsivity | 196 mA W⁻¹ | researchgate.net |
| Photovoltaic Detectivity | 7.5 × 10¹¹ Jones | researchgate.net |
| Light On/Off Ratio | > 5 × 10⁴ | researchgate.net |
| Response Speed | 18 µs | researchgate.net |
Silicene on WSe₂
Silicene, a two-dimensional allotrope of silicon, is predicted to have electronic properties similar to graphene, including the potential for a Dirac cone in its band structure. semanticscholar.org However, freestanding silicene is unstable. researchgate.net Theoretical studies based on density functional theory (DFT) have shown that WSe₂ can be a suitable substrate for stabilizing silicene. researchgate.net The interaction between silicene and WSe₂ is dominated by weak van der Waals forces, which helps to preserve the Dirac electron band properties of silicene. researchgate.netrsc.org The interaction with the WSe₂ substrate can open a bandgap in silicene, with the size of the gap being potentially tunable. rsc.org
| Property | Observation | Reference |
| Stability | WSe₂ can act as a stabilizing substrate for silicene. | researchgate.net |
| Electronic Properties | The Dirac physics of silicene is largely preserved. | researchgate.netrsc.org |
| Bandgap | A tunable bandgap can be induced in silicene by the WSe₂ substrate. | rsc.org |
Functional Properties of Heterostructures
The creation of van der Waals heterostructures from 2D materials like WSe₂ leads to a wide range of functional properties that are not present in the individual layers. nih.govarxiv.org These properties arise from the interlayer coupling and the specific band alignment between the constituent materials. worldscientific.com
Electronic Properties: The ability to stack different 2D materials allows for the engineering of band structures and the creation of devices with novel electronic characteristics. researchgate.net For example, WSe₂-based heterostructures have been used to create tunneling transistors and resonant tunneling diodes. nih.gov The atomically sharp interfaces in these heterostructures are crucial for the performance of such tunneling devices. researchgate.net
Optoelectronic Properties: WSe₂-based heterostructures are highly promising for a variety of optoelectronic applications, including photodetectors, solar cells, and light-emitting diodes. mdpi.commdpi.comrsc.orgnih.govresearchgate.net The type-II band alignment in many WSe₂ heterostructures promotes efficient charge separation of photogenerated electron-hole pairs, which is beneficial for photodetection and photovoltaic applications. The long-lived interlayer excitons in these systems also open up possibilities for novel light-emitting devices. nih.gov
Spintronic Properties: The strong spin-orbit coupling in WSe₂, combined with the unique properties of other 2D materials like graphene, makes these heterostructures a promising platform for spintronic applications. The ability to control spin-charge interconversion through the twist angle in WSe₂/graphene heterostructures is a significant step towards the development of "spin-twistronic" devices. arxiv.org
Tunable Gate Rectification
The ability to control the flow of current is fundamental to electronic devices. In WSe₂-based vdW heterostructures, the rectification behavior of a p-n junction can be effectively modulated by an external gate voltage. This tunability arises from the modulation of the barrier height at the interface of the heterostructure.
A prime example is a vertically stacked MoSe₂/WSe₂ p-n heterostructure. In this device, the rectification ratio, which is the ratio of forward current to reverse current at a specific bias, can be significantly altered by a back-gate bias. Research has demonstrated that as the gate bias is increased from -40 V to +40 V, the rectification ratio can be enhanced from approximately 18 to as high as 1600. rsc.orgelsevierpure.com This gate-induced modulation of the interfacial barrier height allows for dynamic control over the diode's rectifying properties. rsc.org
Similarly, a heterojunction formed between WSe₂ and black phosphorus (BP) also exhibits gate-tunable characteristics. rsc.org Due to the weak screening effect in these 2D materials, an electrostatic gate can effectively tune the carrier concentration and type, enabling the transition between different junction types within a single device. rsc.org For instance, a WSe₂/BP heterojunction can be switched between a p-p junction, which shows a significant current rectification ratio, and an n-n junction, which has a negligible rectification ratio. rsc.org This tunability is attributed to the large valence band offset and a small conduction band offset at the WSe₂/BP interface. rsc.org
Table 1: Gate-Tunable Rectification in WSe₂-Based Heterostructures
| Heterostructure | Gate Voltage Range | Rectification Ratio Range | Reference |
|---|---|---|---|
| MoSe₂/WSe₂ | -40 V to +40 V | ~18 to ~1600 | rsc.org |
| WSe₂/Black Phosphorus | Gate Modulated | Tunable (p-p to n-n junction) | rsc.org |
Negative Differential Resistance
Negative differential resistance (NDR) is a quantum mechanical phenomenon where the current decreases with an increase in voltage. This property is highly desirable for applications in high-frequency oscillators and multi-valued logic systems. nih.gov WSe₂-based vdW heterostructures have emerged as a promising platform for achieving NDR at room temperature.
In a WSe₂/SnSe₂ heterostructure, NDR behavior has been observed at room temperature. acs.orgibs.re.kr The performance of these devices is highly dependent on the quality of the interface between the two materials. acs.orgibs.re.kr When fabricated in an inert gas environment to prevent the formation of an oxidation layer at the interface, these devices exhibit a remarkably high peak current density of up to 1460 mA/mm² and a peak-to-valley ratio (PVCR) greater than 4. acs.org This performance is several orders of magnitude higher than previously reported vdW heterostructure-based tunnel diodes. acs.org The choice of contact metal also plays a crucial role; using Palladium (Pd) for the WSe₂ contact creates a higher Schottky barrier compared to Chromium (Cr), which suppresses thermionic emission current and enables the observation of NDR at room temperature. acs.orgibs.re.krresearchgate.net
Another heterostructure that demonstrates gate-tunable NDR is composed of MoS₂ and WSe₂. nih.govacs.org In this vertical p-n junction, NDR arises from Fowler-Nordheim (F-N) tunneling through a triangular barrier that is modulated by a global back-gate bias. nih.govacs.org The integration of a hexagonal boron nitride (h-BN) layer as a tunnel barrier between the MoS₂ and WSe₂ layers can further enhance the NDR characteristics by creating sharper band edges. nih.govacs.org Devices incorporating vdW contacts and an h-BN tunnel barrier have achieved a peak current of 315 μA. nih.govacs.org
Table 2: Negative Differential Resistance in WSe₂-Based Heterostructures
| Heterostructure | Key Features | Peak Current Density/Peak Current | Peak-to-Valley Ratio (PVCR) | Reference |
|---|---|---|---|---|
| WSe₂/SnSe₂ | Interface control (inert gas fabrication), Pd contacts | Up to 1460 mA/mm² | > 4 | acs.orgresearchgate.net |
| MoS₂/WSe₂ | Gate-tunable, h-BN tunnel barrier | 315 μA (peak current) | Not specified | nih.govacs.org |
Optical Potentiation and Depression in Synaptic Devices
The brain's ability to learn and remember is based on the plasticity of its synapses. Artificial synaptic devices that can mimic this behavior are crucial for the development of neuromorphic computing. WSe₂-based vdW heterostructures are being explored for their potential in creating optoelectronic synapses where the synaptic weight can be modulated by light.
A synaptic device based on a WSe₂/MoS₂ heterostructure can emulate fundamental synaptic functions such as long-term potentiation (LTP) and long-term depression (LTD). acs.org In this two-terminal device, the resistive switching behavior, which corresponds to the synaptic weight, is influenced by changes in the Schottky barriers and trap saturation at the interface. acs.org The type-II band alignment of this p-n heterostructure facilitates the efficient separation of photogenerated carriers, leading to a strong response to light. acs.org This allows for the modulation of the synaptic plasticity through optical stimulation. acs.org
Similarly, an optic-neural synaptic device has been demonstrated using an h-BN/WSe₂ heterostructure. researchgate.net This device integrates optical sensing and synaptic functions. researchgate.net The synaptic plasticity, including behaviors like paired-pulse facilitation, can be simulated by tuning the power, pulse width, and number of input light pulses. researchgate.net For example, long-term potentiation and depression characteristics can be controlled by applying input pulses of varying amplitudes. researchgate.net The use of optical signals to modulate synaptic weight offers a low-power alternative to purely electrical stimulation and opens possibilities for more complex neural networks.
Table 3: Optical Synaptic Behavior in WSe₂-Based Heterostructures
| Heterostructure | Emulated Synaptic Functions | Modulation Method | Key Findings | Reference |
|---|---|---|---|---|
| MoS₂/WSe₂ | Long-Term Potentiation (LTP), Long-Term Depression (LTD), Paired-Pulse Facilitation (PPF) | Optical Pulses | High conductance modulation linearity. | acs.org |
| h-BN/WSe₂ | Paired-Pulse Facilitation, Short-Term Plasticity, Long-Term Plasticity | Tuning power, pulse width, and number of input light pulses | Integration of optical sensing and synaptic functions. | researchgate.net |
Advanced Characterization Techniques for Wse₂ Research
Optical Spectroscopy Techniques
Photoluminescence (PL) and Micro-PL Spectroscopy
Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to investigate the electronic and excitonic properties of WSe₂. By exciting the material with a laser and analyzing the emitted light, researchers can gain insights into its band structure and the behavior of excited states.
In its monolayer form, WSe₂ transitions to a direct bandgap semiconductor, resulting in a significant increase in PL quantum yield compared to its bulk, indirect-bandgap counterpart. beilstein-journals.orgoxinst.com The PL spectrum of monolayer WSe₂ at low temperatures is typically dominated by distinct peaks corresponding to the radiative recombination of different excitonic species. oxinst.com The most prominent features are the neutral exciton (B1674681) (X⁰), which is a bound state of an electron and a hole, and the charged exciton, or trion (X⁻ or X⁺), which consists of an exciton bound to an additional electron or hole. researchgate.netosti.gov At cryogenic temperatures (e.g., 10 K), the neutral exciton in monolayer WSe₂ appears at approximately 1.747 eV, while the negatively charged trion is observed at a lower energy of about 1.718 eV. oxinst.com
Table 1: Representative Photoluminescence (PL) Features in Monolayer WSe₂
| Feature | Typical Emission Energy (at low temp.) | Description |
|---|---|---|
| Neutral Exciton (X⁰) | ~1.73 - 1.75 eV oxinst.comosti.govoptica.org | Radiative recombination of a bound electron-hole pair. Dominant feature in neutral or lightly doped samples. |
| Trion (X⁻/X⁺) | ~1.67 - 1.72 eV oxinst.comosti.govoptica.org | Recombination of an exciton bound to an extra electron (X⁻) or hole (X⁺). Its intensity is tunable with electrostatic gating. |
| Localized Excitons (L) | ~1.57 - 1.72 eV optica.orgoptica.org | Excitons trapped by local strain or defects, resulting in sharp, redshifted emission peaks. |
| Indirect Peak (I) | ~1.53 eV (in bilayer) aip.org | Emerges in multilayer WSe₂, signifying the indirect bandgap nature. Its intensity increases with the number of layers. beilstein-journals.org |
Raman Spectroscopy
Raman spectroscopy is an indispensable tool for characterizing the structural and vibrational properties of WSe₂. It probes the material's phonon modes, providing information on crystal quality, number of layers, and strain. The Raman spectrum of WSe₂ is characterized by several key modes. For monolayer WSe₂, the two most prominent peaks are the in-plane E' mode and the out-of-plane A' mode, which evolve into the E¹₂g and A₁g modes in multilayer and bulk forms, respectively. researchgate.net
A notable feature is the emergence of a peak around 304-308 cm⁻¹, often assigned to the B²₂g mode, which is silent in monolayer WSe₂ but becomes active in bilayer and thicker flakes due to interlayer interactions. nih.gov The frequency difference and intensity ratio between the main Raman peaks can serve as a reliable indicator of the material's thickness. beilstein-journals.org For example, the separation between the E¹₂g and A₁g peaks increases with the number of layers. beilstein-journals.org Furthermore, the technique is highly sensitive to strain, where compressive or tensile strain can induce shifts in the Raman peak positions, making it a valuable method for mapping strain distributions in the material. nih.gov
Table 2: Key Raman Modes in WSe₂
| Mode | Typical Raman Shift (cm⁻¹) | Description | Layer Dependence |
|---|---|---|---|
| E¹₂g | ~248-250 | In-plane vibration of W and Se atoms. nih.gov | Weakly dependent on layer number. |
| A₁g | ~250-256 | Out-of-plane vibration of Se atoms. nih.gov | Frequency increases with layer number. |
| B²₂g | ~308 | Out-of-plane interlayer shear mode. | Raman inactive in monolayer, appears in bilayer and multilayer. nih.gov |
| 2LA(M) | ~260 | Second-order mode involving longitudinal acoustic phonons. researchgate.net | Often observed alongside the A₁g mode. |
Time-Resolved Photoluminescence Spectroscopy (TRPL)
Time-Resolved Photoluminescence (TRPL) spectroscopy measures the decay of photoluminescence intensity over time after an ultrashort laser pulse excitation. This technique provides direct insight into the dynamics and lifetimes of excitonic species in WSe₂. The observed decay kinetics are crucial for understanding the competition between radiative recombination (light emission) and non-radiative pathways, such as defect-mediated trapping and exciton-exciton annihilation. kaust.edu.sarsc.org
In monolayer WSe₂, the dynamics are complex, with different lifetimes associated with various excitonic states. Studies have shown that bright positive trions exhibit a very fast decay to the ground state (around 10 ± 5 ps), while also relaxing to dark trion states on a timescale of ~1 ps. aps.org These dark trions, which are optically forbidden, have much longer lifetimes, on the order of 300 ps at 10 K. aps.org In bilayer WSe₂, the direct exciton shows a very rapid decay of approximately 3 ps, whereas the indirect exciton, involving an electron and a hole in different layers, has a longer lifetime of about 25 ps. aip.orgarxiv.org TRPL is thus essential for mapping out the energy relaxation and recombination pathways that govern the optical and electronic behavior of WSe₂. optica.org
Magneto-Optical Spectroscopy
Magneto-optical spectroscopy investigates the effect of an external magnetic field on the optical properties of WSe₂. This technique is particularly important for probing the valley degree of freedom, a unique quantum property of electrons in WSe₂. When a magnetic field is applied perpendicular to the monolayer plane, it lifts the energy degeneracy between the two inequivalent valleys (K⁺ and K⁻) in the Brillouin zone, an effect known as the valley Zeeman effect. aip.org
This energy splitting can be directly observed in magneto-photoluminescence experiments as a shift in the emission energy of excitons, with the direction of the shift depending on the valley and the circular polarization of the emitted light. aip.org The magnitude of this splitting is characterized by the exciton g-factor. For the neutral exciton (X⁰) in monolayer WSe₂, the valley Zeeman splitting is typically around 0.18-0.21 meV/T, corresponding to a g-factor of approximately -4. aip.orgacs.orgresearchgate.net Interestingly, defect-bound excitons can exhibit a much larger valley-related splitting, reaching values as high as 1.11 meV/T. acs.org These measurements not only confirm the valley-selective physics of WSe₂ but also provide fundamental parameters like g-factors and the spatial extent of exciton wavefunctions through analysis of the diamagnetic shift. aip.org
Table 3: Measured Valley Zeeman Splitting in Monolayer WSe₂
| Excitonic Species | Measured Splitting (meV/T) | Associated g-factor | Reference |
|---|---|---|---|
| Neutral Exciton (X⁰) | ≈0.18 | ~ -3.1 | acs.org |
| Neutral Exciton (X⁰) | ≈0.21 | ~ -4 | aip.orgresearchgate.net |
| Defect-Bound Exciton (L-band) | ≈1.11 | - | acs.org |
Ultrafast Pump-Probe Spectroscopy
Ultrafast pump-probe spectroscopy is a powerful technique for studying the non-equilibrium dynamics of charge carriers and excitons on femtosecond (fs) to picosecond (ps) timescales. iphy.ac.cn In this method, a strong "pump" pulse excites the WSe₂ sample, and a weaker, time-delayed "probe" pulse measures the change in reflectivity or transmission, revealing how the system relaxes back to equilibrium.
This technique has been instrumental in uncovering the sequence of events following photoexcitation in WSe₂. Studies have revealed dynamics such as the initial formation of excitons, their subsequent relaxation into bright and dark trion states (~1 ps), and exciton-exciton annihilation at higher excitation densities. kaust.edu.saaps.org For instance, using two-color helicity-resolved pump-probe spectroscopy, researchers have tracked the relaxation from bright to dark positive trions and observed the slow decay of these dark trions (~300 ps). aps.org The technique can also resolve electron cooling via intervalley scattering, which can occur on a sub-picosecond timescale (~0.1 ps). kaust.edu.sa Pump-probe spectroscopy provides a detailed map of the ultrafast carrier dynamics that are fundamental to the performance of WSe₂-based optoelectronic devices. nih.gov
Circular Dichroism
Circular Dichroism (CD) refers to the differential absorption of left- and right-circularly polarized light. In monolayer WSe₂, due to its broken inversion symmetry and strong spin-orbit coupling, the optical selection rules are valley-specific: the K valley couples exclusively to one helicity of light (e.g., σ⁺), while the K' valley couples to the opposite (σ⁻). aip.org This property makes CD spectroscopy a direct probe of valley polarization and coherence.
Photo-induced CD measurements, where a circularly polarized pump pulse first excites a valley-polarized population, can be used to track the lifetime of this polarization. researchgate.net In WSe₂/MoS₂ heterostructures, for example, an ultrafast charge transfer process can leave a population of valley-polarized holes in the WSe₂ layer. researchgate.netarxiv.org The persistence of a CD signal over time directly measures the valley lifetime of these holes, which has been observed to last for over a microsecond at low temperatures. researchgate.net This technique is central to the field of valleytronics, which aims to use the valley index as an information carrier, and demonstrates the potential for manipulating this quantum degree of freedom using light. aip.orgarxiv.org
Table 4: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Tungsten diselenide | 82910 americanelements.comfishersci.nofishersci.comnih.gov |
| Tungsten | 23964 |
| Selenium | 5359323 |
| Molybdenum disulfide | 24951 |
| Vanadium diselenide | 123388 |
The unique properties of tungsten diselenide (WSe₂), particularly in its monolayer and few-layer forms, necessitate a suite of advanced characterization techniques to probe its structure, morphology, and electronic characteristics at the nanoscale. Electron microscopy and scanning probe microscopy are indispensable tools in this endeavor, providing researchers with the ability to visualize and analyze the material with atomic precision.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and elemental composition of WSe₂. It provides valuable information about the size, shape, and distribution of synthesized WSe₂ structures, such as nanosheets and nanoparticles. usc.edumdpi.com
Elemental Composition: When coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), the technique can determine the elemental composition of the material. Studies have used SEM-EDX to confirm the atomic ratio of tungsten to selenium in WSe₂ nanosheets, finding ratios close to the expected 1:2 stoichiometry. usc.edumdpi.com
Thickness Estimation: Focused ion beam SEM (FIB-SEM) can be employed to estimate the thickness of WSe₂ layers grown on substrates. For example, the depth of 2H-WSe₂ formed on tungsten foil has been estimated to be around 5–8 μm using this method. nih.govacs.org
| SEM Application | Information Obtained | Example Finding |
| Morphology | Surface topography, shape, and size of WSe₂ structures. | Vertically aligned nanosheets, near-spherical nanoparticles. mdpi.commdpi.com |
| Composition (SEM-EDX) | Elemental ratio of W to Se. | Average W/Se composition of 1:2.0 for unannealed nanosheets. usc.edu |
| Thickness (FIB-SEM) | Depth of grown WSe₂ layers. | 5–8 μm thick 2H-WSe₂ layer on W foil. nih.govacs.org |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is crucial for revealing the internal structure, crystallinity, and morphology of WSe₂ nanomaterials.
Nanosheet and Nanoparticle Morphology: TEM analysis has been instrumental in confirming the nanosheet morphology of WSe₂ produced through solution-phase synthesis. usc.edu It can also show the distribution and size of nanoparticles. mdpi.com Low-magnification TEM images can distinguish between monolayer, bilayer, and few-layer regions of WSe₂ crystals by observing variations in contrast. nih.gov
Crystallinity and Defects: Selected Area Electron Diffraction (SAED), a technique available in TEM, provides information about the crystal structure. SAED patterns with clear six-fold symmetry diffraction spots confirm the hexagonal lattice of WSe₂ films. optica.org Diffuse rings in SAED patterns can indicate a weakly crystalline nature. usc.edu TEM can also reveal the presence of defects and structural imperfections. salve-project.de For instance, studies on WSe₂ nanoflowers have used TEM to show that individual petals are single crystals. researchgate.net
| TEM Application | Information Obtained | Example Finding |
| Morphology | Internal structure, layer contrast (monolayer, bilayer), nanoparticle distribution. | Nanosheet morphology confirmed; increasing contrast from edge to center indicates layer variation. usc.edunih.gov |
| Crystallinity (SAED) | Crystal structure and quality. | Six-fold symmetry in SAED pattern confirms hexagonal lattice. optica.org |
| Defect Analysis | Presence of structural imperfections. | Observation of electron-beam-induced defect dynamics. salve-project.de |
High-Resolution TEM (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-level resolution, allowing for the direct visualization of the crystal lattice of WSe₂.
Atomic Structure and Lattice Fringes: HRTEM images can clearly show the periodic arrangement of atoms, confirming the high crystallinity of the material. optica.org The hexagonal lattice is often clearly visible in atomic resolution images. nih.gov Researchers have used HRTEM to visualize the lattice fringes of WSe₂ nanosheets, measuring interplanar spacings such as d = 2.85 Å and 2.72 Å, corresponding to the (100) and (101) planes, respectively. usc.edu The measured lattice constant from HRTEM images is typically around 0.33 nm. optica.org
Layer Thickness and Stacking: Cross-sectional HRTEM is used to measure the thickness of WSe₂ layers with high precision, confirming monolayer thicknesses of approximately 0.7 nm. d-nb.info It can also provide insights into the stacking of multilayer structures. nih.gov
Defect Visualization: At the atomic scale, HRTEM can identify specific types of defects. Studies have used atomically resolved in-situ TEM to investigate the formation and evolution of defects, such as single and double selenium vacancies, under electron irradiation. salve-project.de
| HRTEM Application | Information Obtained | Example Finding |
| Atomic Lattice Imaging | Direct visualization of atomic arrangement, lattice constant, interplanar spacing. | Periodic atom arrangement confirms high crystallinity; lattice constant measured at ~0.33 nm. optica.org |
| Layer Thickness | Precise measurement of monolayer and few-layer thickness. | Monolayer WSe₂ thickness confirmed to be ~0.7 nm. d-nb.info |
| Defect Identification | Visualization of atomic-scale defects like vacancies. | Formation of single and double Se vacancies observed under electron beam. salve-project.de |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the topographic features of WSe₂ with sub-nanometer resolution. It is widely used to determine the number of layers and surface morphology. alvtechnologies.com.phspectroscopyonline.com
Topography and Thickness: AFM is essential for measuring the thickness of exfoliated or grown WSe₂ flakes, thereby determining the number of layers. nih.gov The height profile across a flake can precisely identify monolayer, bilayer, and multilayer regions. researchgate.net
Surface Morphology: AFM images reveal the surface morphology, including features like ripples, wrinkles, and grain boundaries. optica.orgspectroscopyonline.com This allows for the assessment of the quality and uniformity of WSe₂ films.
Nanomechanical Properties: While primarily a topographic tool, AFM can also probe local mechanical properties. alvtechnologies.com.ph
Electrical Characterization (C-AFM): Conductive AFM (C-AFM) can map the local conductivity of WSe₂, providing insights into current transport phenomena, especially at grain boundaries and in heterostructures. nih.gov
| AFM Application | Information Obtained | Example Finding |
| Topography & Thickness | Surface profile, number of layers. | Height profiles distinguish monolayer and bilayer regions. researchgate.net |
| Surface Quality | Uniformity, presence of defects like wrinkles and grain boundaries. | Investigation of topographic homogeneity. spectroscopyonline.com |
| Conductivity (C-AFM) | Local electrical current transport. | Mapping of resistance associated with grain boundaries. nih.gov |
Scanning Tunneling Microscopy (STM)
Scanning Tunneling Microscopy (STM) goes beyond topography to probe the local electronic structure of WSe₂ surfaces with atomic resolution.
Atomic-Resolution Imaging: STM can image the atomic lattice of WSe₂, revealing its hexagonal structure. researchgate.net It can also identify surface defects, such as vacancies, with high precision. rsc.org
Electronic Structure (STS): Scanning Tunneling Spectroscopy (STS) is used to measure the local density of states (LDOS), allowing for the determination of the band gap and the positions of the valence band maximum (VBM) and conduction band minimum (CBM). researchgate.netaip.org For monolayer WSe₂, STS has been used to identify the VBM at both the Γ and K points in the Brillouin zone. researchgate.net
Photo-assisted STM: Combining STM with optical excitation allows for the study of photo-responsive properties. Photo-assisted STM has been used to image the photocurrent on n-type WSe₂ crystals, revealing that the photocurrent is significantly reduced at defect sites due to higher surface recombination rates. utexas.edu
Exciton Dynamics: STM-induced light emission (STM-LE) can be used to study excitonic properties at the nanoscale, controlling the ratio of charged to neutral exciton emission by varying the tunneling current. rsc.org
| STM/STS Application | Information Obtained | Example Finding |
| Atomic Imaging | Surface atomic structure, defect identification. | Atomic resolution of the hexagonal lattice and observation of defect-induced p-doping. researchgate.netrsc.org |
| Electronic Spectroscopy (STS) | Local density of states, band gap, band edge positions. | Determination of VBM at Γ (−1.65 eV) and K (−1.05 eV) points and CBM at +1.03 eV for monolayer WSe₂ on HOPG. researchgate.net |
| Photocurrent Mapping | Spatially resolved photocurrent. | Reduced photocurrent observed at step edges and defect sites. utexas.edu |
| Exciton Emission (STM-LE) | Local excitonic luminescence. | Control over charged vs. neutral exciton emission via tunneling current. rsc.org |
Scanning Nanodiffraction (for Moiré Structures)
When WSe₂ is part of a heterostructure with another 2D material, such as tellurium (Te), a moiré superlattice can form due to the lattice mismatch and twist angle between the layers. Scanning nanodiffraction, a 4D-STEM technique, is a powerful tool for analyzing these complex structures.
Moiré Lattice Visualization: This technique can directly visualize the moiré pattern formed in heterostructures like Te/WSe₂. berkeley.eduacs.org By combining nanodiffraction with image simulations, the precise orientation of the layers and the structure of the moiré lattice can be determined. berkeley.eduresearchgate.net
Strain Mapping: Scanning nanodiffraction is used to map the local strain fields within both layers of the heterostructure. berkeley.eduacs.org In Te/WSe₂ systems, this has revealed significant tensile strain at the edges of Te flakes, providing insight into the preferred growth orientation. berkeley.eduosti.gov
Defect Analysis: The technique can detect and characterize defects that arise from strain relaxation, such as misfit dislocations. berkeley.eduacs.org This detailed structural analysis helps to understand growth mechanisms and strain engineering in van der Waals heterostructures. berkeley.eduescholarship.org
| Scanning Nanodiffraction Application | Information Obtained | Example Finding |
| Moiré Structure Determination | Visualization and structural solution of moiré superlattices. | Direct visualization of the moiré lattice in Te/WSe₂ heterostructures. berkeley.eduacs.org |
| Local Strain Analysis | Mapping of strain distribution within the heterostructure. | Significant tensile strain found at Te flake edges perpendicular to the Te chain direction. berkeley.eduresearchgate.net |
| Defect Characterization | Identification and analysis of strain-induced defects like misfit dislocations. | Observation of local strain relaxation regions attributed to screw-like misfit dislocations. berkeley.eduacs.org |
Four-Dimensional Scanning Transmission Electron Microscopy (4D-STEM)
Four-Dimensional Scanning Transmission Electron Microscopy (4D-STEM) is a sophisticated technique that captures a complete 2D electron diffraction pattern at every 2D scan position on the sample, resulting in a 4D dataset. gatan.comwikipedia.org This method provides a wealth of information beyond conventional STEM, including local strain, orientation, and electrostatic fields at the nanoscale. lanl.govmem-lab.fr
In WSe₂ research, 4D-STEM has been instrumental in visualizing grain statistics and boundaries in materials grown by methods like metal-organic chemical vapor deposition (MOCVD). lanl.govresearchgate.net It allows for the mapping of atomic-scale structures and fluctuations of electric fields. researchgate.net By using a patterned electron probe, 4D-STEM can accurately map diffraction positions in real space, enabling the direct measurement of properties like the thermal expansion coefficient, which is challenging with traditional methods like X-ray diffraction for 2D materials. mrs.org
Recent studies have demonstrated the power of 4D-STEM in probing the local electrostatic fields and potential landscapes of WSe₂ at the atomic scale. cea.fr For instance, it has been used to quantitatively analyze the negative charge induced by single vanadium dopant atoms in a WSe₂ monolayer. mem-lab.fr This is achieved by reconstructing atomic-resolution images of the electric field and electrostatic potential from the 4D-STEM data and comparing them with ab initio simulations. cea.fr This capability to quantitatively analyze the charge states of individual dopants and defect complexes is crucial for understanding and engineering the functional properties of WSe₂. mem-lab.fr
X-ray Based Techniques
X-ray Diffraction (XRD) is a fundamental, non-destructive technique used to determine the crystallographic structure of materials. lucideon.com It provides information on phase composition, crystal orientation, and lattice parameters. In the study of WSe₂, XRD is routinely used to confirm the hexagonal crystal structure of both bulk and thin-film samples. scholarsresearchlibrary.comscialert.net
XRD patterns of WSe₂ typically show characteristic peaks corresponding to specific crystal planes. For instance, in c-axis oriented films, prominent peaks are observed at approximately 14.4° and 28.9° for the (002) and (004) planes of hexagonal WSe₂, respectively. ajol.info The presence and intensity of various peaks, such as (102), (103), and (106), can reveal the polycrystalline nature and texture of the films. ajol.info The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity, with broader peaks suggesting an amorphous or nanocrystalline nature, which can sometimes be observed in as-deposited films before annealing. scialert.net
Table 1: Representative XRD Peak Positions for Hexagonal WSe₂
| 2θ (degrees) | Miller Indices (hkl) | Source |
| ~14.4 | (002) | ajol.info |
| ~28.9 | (004) | ajol.info |
| ~40 | (006) | researchgate.net |
| ~55 | (110) | researchgate.net |
| - | (102) | scialert.netajol.info |
| - | (103) | ajol.inforesearchgate.net |
| - | (106) | scialert.netajol.info |
| - | (108) | scialert.net |
Note: The exact 2θ values can vary slightly depending on the X-ray source and experimental setup.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.orgeag.com The analysis depth is typically limited to the top 5-10 nanometers. wikipedia.org
In WSe₂ research, XPS is crucial for confirming the stoichiometry and purity of the material. aip.orgaip.org A wide scan spectrum of a clean WSe₂ sample will show characteristic peaks for tungsten (W) and selenium (Se). researchgate.netresearchgate.net The presence of other peaks, such as carbon (C) and oxygen (O), can indicate surface contamination or oxidation. researchgate.netresearchgate.net
High-resolution XPS spectra of the W 4f and Se 3d core levels provide detailed information about the chemical bonding states. For pristine WSe₂, the W 4f spectrum shows a doublet (W 4f₇/₂ and W 4f₅/₂) corresponding to the W⁴⁺ oxidation state. nih.govrsc.org Similarly, the Se 3d spectrum shows a doublet (Se 3d₅/₂ and Se 3d₃/₂) characteristic of the Se²⁻ state in metal selenides. nih.govacs.org The absence of peaks at higher binding energies, which would correspond to tungsten oxides (like WO₃), confirms that the sample is not oxidized. researchgate.netrsc.org
XPS is also used to study hybrid materials and the effects of doping. For instance, in a VSe₂/WSe₂ hybrid, XPS can confirm the presence of all constituent elements and reveal their oxidation states, such as V⁴⁺, W⁴⁺, and W⁶⁺. nih.govacs.org Shifts in the binding energies of the core levels can indicate strong electronic interactions between the different components of the hybrid material. nih.govacs.org
Table 2: Typical Binding Energies in XPS Analysis of WSe₂
| Element | Core Level | Binding Energy (eV) | Corresponding State | Source |
| Tungsten (W) | W 4f₇/₂ | ~31.6 - 32.4 | W⁴⁺ in WSe₂ | nih.govrsc.orgacs.org |
| Tungsten (W) | W 4f₅/₂ | ~33.7 - 34.6 | W⁴⁺ in WSe₂ | nih.govrsc.orgacs.org |
| Tungsten (W) | W 4f₇/₂ | ~35.3 - 36.1 | W⁶⁺ in WO₃ | nih.govrsc.orgacs.org |
| Tungsten (W) | W 4f₅/₂ | ~37.5 - 38.3 | W⁶⁺ in WO₃ | nih.govrsc.orgacs.org |
| Selenium (Se) | Se 3d₅/₂ | ~54.1 | Se²⁻ in WSe₂ | nih.govacs.org |
| Selenium (Se) | Se 3d₃/₂ | ~55.1 | Se²⁻ in WSe₂ | nih.govacs.org |
Note: Binding energies can be influenced by instrument calibration, surface charging, and the specific chemical environment.
Electrical and Transport Measurements
Characterizing WSe₂ through field-effect transistors (FETs) is a primary method for evaluating its electronic properties and potential for device applications. osti.gov A typical WSe₂ FET consists of a WSe₂ channel, source and drain electrodes, a dielectric layer, and a gate electrode. By applying a gate voltage (VGS), the charge carrier density in the channel can be modulated, allowing for the extraction of key performance metrics.
Key parameters obtained from FET characterization include:
Carrier Mobility (μ) : This measures how quickly charge carriers (electrons or holes) move through the material under an electric field. WSe₂ has shown the potential for high mobility, with room temperature hole mobilities around 70-140 cm²/(V·s) and electron mobilities reaching up to ~202 cm²/(V·s) in certain device configurations. osti.govacs.orgscispace.com
On/Off Current Ratio (ION/IOFF) : This is the ratio of the current in the 'on' state to the 'off' state, indicating the transistor's switching efficiency. WSe₂ FETs frequently exhibit high on/off ratios, often exceeding 10⁶ or 10⁷. osti.govacs.orgscispace.com
Subthreshold Swing (SS) : This parameter describes how effectively the transistor can be switched from the off state to the on state. Lower SS values are desirable, and values around 70 mV/decade have been reported for WSe₂ FETs. snu.ac.kr
Contact Resistance : The choice of contact metals is critical. High work function metals like platinum (Pt) or palladium (Pd) are often used to achieve p-type conduction with low contact resistance. acs.orgnih.gov In contrast, metals like indium (In) or silver (Ag) can facilitate n-type transport. scispace.com The contact type (Ohmic or Schottky) significantly impacts device performance. nih.gov
WSe₂ FETs can exhibit p-type, n-type, or ambipolar behavior, which can be tuned by factors such as flake thickness, contact metal engineering, and electrostatic doping. osti.govresearchgate.net Temperature-dependent measurements of WSe₂ FETs have revealed phenomena such as a metal-insulator transition and mobility limited by phonon scattering at higher temperatures and by Coulomb scattering or defects at low temperatures. acs.org
Table 3: Performance Metrics of WSe₂-based FETs
| Carrier Type | Contact Metal | Mobility (cm²/V·s) | On/Off Ratio | Gate Dielectric | Source |
| p-type (hole) | Platinum (Pt) | ~140 (RT), ~4000 (2K) | > 10⁷ | h-BN (top) | acs.org |
| p-type (hole) | Palladium (Pd) | ~70 (RT) | > 10⁶ | Al₂O₃ (top) | osti.gov |
| p-type (hole) | Palladium (Pd) | ~87.5 | - | SiO₂ (back) | nih.gov |
| n-type (electron) | Indium (In) | 142 | > 10⁶ | SiO₂ (back) | scispace.com |
| n-type (electron) | Silver (Ag) | ~202 | > 10⁶ | Al₂O₃/SiO₂ | scispace.com |
RT = Room Temperature
Kelvin Probe Force Microscopy (KPFM) is a non-contact variant of atomic force microscopy (AFM) that maps the surface potential and work function of a sample with high spatial resolution. bruker.comwikipedia.org This technique is particularly valuable for investigating the electronic properties of WSe₂ and its heterostructures at the nanoscale.
In KPFM, a conductive AFM tip scans over the sample surface. The work function difference between the tip and the sample creates a contact potential difference (CPD), which induces an electrostatic force. By applying a DC bias to nullify this force, the CPD, and thus the local work function of the sample, can be determined. wikipedia.org
KPFM has been used to study various aspects of WSe₂:
Junctions and Interfaces : It can visualize band bending at the interface between pristine and modified WSe₂ regions, such as those created by focused ion beam irradiation. researchgate.net This allows for the characterization of nanoscale homo-junctions.
Work Function Mapping : KPFM directly measures the work function of WSe₂ flakes. For example, a work function difference of ~55 mV has been measured between a pristine WSe₂ region and a region exposed to a He⁺ beam. researchgate.net
Heterostructures : The technique is applied to investigate photovoltaic heterojunctions involving WSe₂, providing insights into their local electronic structure. fao.org
Surface Potential of Nanostructures : It allows for the analysis of surface potential on nanostructures, which is critical for understanding their role in devices like sensors and solar cells. bruker.com
A key advantage of KPFM is that it can provide electronic property information without altering the sample's topography, as confirmed by simultaneous tapping mode AFM imaging. researchgate.net This makes it a powerful tool for correlating local electronic properties with the physical structure of WSe₂-based devices.
Conducting Atomic Force Microscopy (C-AFM)
Conducting Atomic Force Microscopy (C-AFM) is a powerful technique for probing the local electrical properties of materials at the nanoscale. mdpi.com In the research of tungsten diselenide (WSe₂), C-AFM provides direct insight into current transport phenomena, the influence of defects, and the behavior of heterostructures, which is crucial for the development of advanced electronic and optoelectronic devices. mdpi.comkaust.edu.sa
C-AFM operates by scanning a conductive probe across the material's surface while applying a bias voltage, thereby mapping both the topography and the local conductivity simultaneously. parksystems.com This dual capability allows for the direct correlation of structural features, such as domain boundaries, wrinkles, or defects, with their electrical transport characteristics. kaust.edu.saaip.org
Research on WSe₂ and its heterostructures has extensively utilized C-AFM to understand charge transport at interfaces. In studies of WSe₂/graphene heterostructures, C-AFM has been instrumental in probing nanoscale electrical properties and identifying transport barriers. kaust.edu.sa Measurements revealed that while the WSe₂ layer itself is uniformly resistive, variations in conductivity are observable, with features like graphene wrinkles exhibiting enhanced conduction. kaust.edu.sa C-AFM mapping has confirmed that a significant barrier to vertical transport exists at the heterojunction, with the primary source of tunneling resistance occurring at the interlayer gap between the WSe₂ and the graphene layer. kaust.edu.sa
The technique is also invaluable for characterizing more complex heterostructures. For instance, in vertically stacked MoS₂/WSe₂ on epitaxial graphene, C-AFM was used to perform local current-voltage (I-V) measurements, elucidating the vertical current transport properties across the different layers. mdpi.com Similarly, in MoSe₂/WSe₂ heterostructures, bias-dependent C-AFM imaging has been used to study the electronic properties of moiré patterns that form due to the lattice mismatch and twist angle between the layers. arxiv.org These studies have shown that at small twist angles, the layers undergo atomic reconstruction, forming large domains of constant conductivity, a departure from the continuously varying band structure expected from a rigid moiré pattern. arxiv.org
Key findings from C-AFM studies on WSe₂ and its heterostructures are summarized below:
| System Studied | Key C-AFM Finding | Significance | Reference(s) |
| WSe₂/Graphene | A significant barrier to vertical transport exists at the heterojunction. The WSe₂ layer is uniformly resistive. | Identifies the interlayer gap as the primary source of tunneling resistance, guiding interface engineering for improved devices. | kaust.edu.sa |
| MoS₂/WSe₂/Graphene | Enabled local I-V measurements to probe vertical current transport across the multi-layer stack. | Provides insight into the current injection mechanisms in van der Waals heterojunctions. | mdpi.com |
| MoSe₂/WSe₂ | Revealed large hexagonal domains of constant conductivity at small twist angles (~0.5°), indicating atomic reconstruction. | Demonstrates that interlayer interactions significantly modify the electronic landscape beyond simple moiré physics. | arxiv.org |
| WSe₂-MoS₂ Lateral Heterostructure | Showed opposite diode behavior for WSe₂ (p-type) and MoS₂ (n-type) regions due to different Schottky barrier properties with the tip. | Spatially resolves the electronic properties of in-plane p-n junctions, crucial for novel optoelectronics. | acs.org |
Furthermore, C-AFM is essential for investigating the role of defects in the electrical performance of WSe₂. aip.org The technique can pinpoint how grain boundaries, point defects, and other structural imperfections impact local conductivity, information that is complementary to scanning tunneling microscopy (STM). mdpi.comaip.org
Kerr Rotation (KR) Measurements
Kerr Rotation (KR) spectroscopy is a sensitive, all-optical pump-probe technique used to investigate the spin and valley dynamics in materials like monolayer WSe₂. jos.ac.cnaps.org Due to its unique band structure, which features spin-valley locking, WSe₂ is a prime candidate for "valleytronics," where information is encoded in the valley pseudospin of charge carriers. aip.orgaps.org KR measurements directly probe the valley polarization and its temporal evolution, providing critical data on the lifetimes of these quantum states. aps.orgkaust.edu.sa
The experiment typically involves a circularly polarized pump laser pulse that selectively excites electrons and holes (forming excitons) in one of the two non-equivalent K or K' valleys. kaust.edu.sa A time-delayed, linearly polarized probe pulse is then reflected from the sample. Any net valley polarization causes the plane of polarization of the probe pulse to rotate, an effect known as the magneto-optical Kerr effect. By measuring this rotation angle as a function of the pump-probe delay time, the dynamics of valley depolarization can be tracked. kaust.edu.sa
Time-resolved Kerr rotation (TRKR) studies on WSe₂ have yielded a wide range of valley lifetimes, spanning from a few picoseconds to several microseconds, depending on the specific excitonic state, carrier doping, temperature, and sample quality. jos.ac.cnarxiv.org
Exciton and Trion Dynamics : Early studies using TRKR found that neutral excitons in monolayer WSe₂ exhibit a very fast valley depolarization time, on the order of a few picoseconds at low temperatures. aps.orgcas.cn This rapid relaxation is primarily attributed to the strong electron-hole Coulomb exchange interaction. aps.org In contrast, charged excitons (trions) show a significantly longer valley lifetime, often an order of magnitude greater than that of neutral excitons. cas.cn This makes trions a more promising candidate for valleytronic applications.
Resident Carrier Dynamics : By using charge-tunable devices, TRKR measurements have revealed extraordinarily long polarization lifetimes for resident carriers. aps.org In p-type WSe₂, holes have shown valley polarization lifetimes as long as 2 microseconds, which are robust against in-plane magnetic fields, confirming the strong spin-valley locking predicted for the valence band. aps.orgarxiv.org Resident electrons in n-type WSe₂ also show long lifetimes, on the order of 70 to 130 nanoseconds, though this is shorter than for holes. aps.orgarxiv.org
Temperature and Electrical Control : The valley lifetime is highly dependent on temperature, generally decreasing as the temperature rises due to increased scattering. aps.orgspiedigitallibrary.org For example, the exciton valley depolarization time can shorten from ~6 ps at 4 K to 1.5 ps at 125 K. aps.org Importantly, KR measurements have also demonstrated that the spin and valley Hall effect (SVHE) in WSe₂ persists at elevated temperatures (up to 160 K) and can be electrically modulated via gate and drain biases, a crucial step toward practical devices. spiedigitallibrary.orgarxiv.orgfigshare.com
The following table summarizes key valley lifetime findings from TRKR studies on WSe₂:
| Carrier/Excitonic State | Measured Valley Lifetime | Temperature | Key Influencing Factor | Reference(s) |
| Neutral Exciton (A) | ~3.7 - 6 ps | 4 - 10 K | Electron-hole exchange interaction | jos.ac.cnaps.org |
| Neutral Exciton (A) | 1.5 ps | 125 K | Increased exciton scattering at higher temperature | aps.org |
| Trion (Charged Exciton) | Tens of picoseconds to >2.4 ns | 10 K | Reduced exchange interaction; formation of dark trions | jos.ac.cncas.cn |
| Free Carriers | ~2 ns | 70 K | Absence of strong electron-hole exchange | arxiv.org |
| Resident Holes (p-type) | ~80 ns to 2 µs | 10 K | Strong spin-valley locking in the valence band | aps.orgnih.gov |
| Resident Electrons (n-type) | ~70 - 130 ns | ~5 K | Spin relaxation sensitive to in-plane magnetic fields | aps.orgarxiv.org |
Two-color TRKR, where the pump and probe lasers have different energies, allows for the selective probing of different excitonic states (e.g., neutral excitons vs. trions), providing a more detailed picture of the valley relaxation pathways. jos.ac.cnaip.orgcas.cn These advanced optical techniques are fundamental to understanding and harnessing the unique spin-valley physics of WSe₂ for future quantum information and spintronic technologies.
Theoretical and Computational Studies of Wse₂
Finite Element Simulations for Strain Analysis
Finite Element (FE) simulations are a computational method used to predict how a material responds to forces, vibrations, or other physical effects. In the context of WSe₂, FE analysis has been combined with DFT calculations to investigate its mechanical properties and response to strain. acs.org
These simulations have been used to determine the Young's modulus and intrinsic strength of mono- and few-layer WSe₂. For a monolayer, the Young's modulus has been measured at 258.6 ± 38.3 GPa, with an intrinsic strength of 38.0 ± 6.0 GPa. acs.orgwikipedia.org Theoretical modeling helps to interpret these experimental results by revealing the role of interlayer sliding under strain, which explains why the material's elasticity and strength change with the number of layers. acs.org This approach is critical for the field of "strain engineering," where mechanical strain is intentionally applied to tune the material's electronic and optical properties. acs.org
| Property | Material | Value | Reference |
|---|---|---|---|
| Young's Modulus | Monolayer WSe₂ | 258.6 ± 38.3 GPa | acs.orgwikipedia.org |
| Intrinsic Strength | Monolayer WSe₂ | 38.0 ± 6.0 GPa | acs.org |
Modeling of Valley Zeeman Effect
Monolayer WSe₂ is a "valley-semiconductor," possessing two non-equivalent valleys (K+ and K-) in its electronic band structure. epfl.charxiv.org The Valley Zeeman effect describes the lifting of the energy degeneracy of these two valleys by an external magnetic field applied perpendicular to the material plane. epfl.ch
Theoretical modeling of this effect is crucial for interpreting experimental results from magneto-optical spectroscopy. epfl.ch Early models based on an independent electron-hole pair picture failed to accurately predict the experimentally observed valley splitting. epfl.charxiv.org A more sophisticated theoretical model that accounts for the strongly bound nature of the exciton (B1674681) provides an excellent agreement with the measured splitting of approximately 0.25 meV per Tesla for the neutral exciton. epfl.ch Furthermore, quantum transmission calculations based on effective models have been used to study the precessional spin transport of carriers under the giant valley-Zeeman spin-orbit field, which is estimated to be as high as 650 T. aip.org These models are essential for exploring the control of the valley degree of freedom for applications in valleytronics and spintronics. aip.org
Drift-Diffusion Models for Transport Properties
Drift-diffusion models are used to describe the transport of charge carriers (or, in this case, excitons) under the influence of concentration gradients (diffusion) and external fields (drift). tuwien.ac.at This framework, derived from the Boltzmann transport equation, has been successfully applied to model exciton transport in monolayer WSe₂. aip.orgindico.global
Experiments have shown that a non-uniform strain applied to a WSe₂ monolayer creates a spatial gradient in the band gap, which acts as an effective potential field for excitons. aip.org A drift-diffusion-relaxation model can describe how this potential leads to the directional "funneling" or drift of excitons towards regions of high tensile strain. aip.org The model also captures the phenomenon of anomalous diffusion observed in WSe₂. aip.org Due to disorder in the material, the mean squared displacement of excitons does not increase linearly with time, as in normal diffusion, but follows a power-law relationship, indicating a time-varying diffusion coefficient. aip.org These models are critical for understanding and designing excitonic devices that rely on the controlled transport of energy. aip.org
Emerging Applications of Wse₂ in Advanced Technologies
Quantum Information Processing and Quantum Communication
The quantum properties of WSe₂ are at the forefront of research into building the fundamental components of quantum networks. Its ability to host and manipulate quantum states makes it a promising candidate for the generation and transmission of quantum information.
Single-Photon Sources
A critical component for quantum communication and all-optical quantum computing is a reliable source of single photons. acs.orgnih.gov Monolayer WSe₂ has emerged as a promising platform for creating such quantum emitters. By introducing localized strain into the WSe₂ lattice, researchers can create quantum dots that emit single photons. This strain can be engineered through various methods, including placing the WSe₂ monolayer on nanometer-sized gold tips or pillars. wikipedia.org These strain-induced quantum emitters in WSe₂ can be deterministically positioned, offering scalability for quantum technologies. nih.gov
The formation of these single-photon emitters is attributed to the highly localized strain fields that create potential wells, trapping excitons which then recombine to emit single photons. nih.gov Research has demonstrated the creation of bright single-photon emitters in WSe₂ monolayers by depositing gold nanostars, with the sharp tips of the nanostars inducing the necessary strain. nih.gov Furthermore, the integration of WSe₂ with other materials, such as nickel phosphorus trisulfide, allows for the generation of circularly polarized single photons without the need for an external magnetic field, which is a significant step towards quantum cryptography and communication. aip.org Efforts are ongoing to enhance the performance of these single-photon sources, including improving their brightness and operational temperature. nih.gov
Quantum Nodes
For a quantum network to function, it requires nodes that can store and interact with quantum information carried by photons. WSe₂ is being explored for the development of such nanoscale quantum nodes. nih.gov In one approach, a heterostructure is created by draping a WSe₂ monolayer over an array of pillars made of a magnetic material like chromium triiodide (CrI₃). nih.govwikipedia.org This arrangement creates an array of quantum states that can interact with photons. researchgate.netereztech.com
The interaction between the WSe₂ and the underlying magnetic material imparts an electric charge, creating a "hole" which acts as a nanomagnet. wikipedia.org When illuminated with laser light, these nanomagnets become optically active spin arrays that can emit and absorb photons, effectively acting as a quantum register where information can be stored at different spatial locations. nih.govresearchgate.net This architecture represents a foundational step towards creating scalable quantum networks capable of transmitting information over long distances through the principles of quantum entanglement. nih.gov
Optoelectronics and Photonic Devices
The exceptional light-matter interaction in WSe₂ makes it a highly suitable material for a new generation of optoelectronic and photonic devices that are thinner, more flexible, and more efficient than their conventional counterparts.
Photodetectors
WSe₂-based photodetectors have demonstrated impressive performance metrics, including high responsivity and detectivity across a broad spectral range. nih.govnih.gov These devices can be fabricated in various architectures, such as heterojunctions with other two-dimensional materials like graphene and MoTe₂, or with three-dimensional materials like 4H-SiC. nih.govnih.gov
Self-powered photodetectors, which operate without an external power source, have been successfully demonstrated using WSe₂. nih.goveasychem.org For instance, a WSe₂-graphene-MoTe₂ van der Waals heterojunction showed excellent photoresponse to 550 nm light with a responsivity of 40.84 mA W⁻¹ at zero bias. nih.gov Another approach involves creating a lateral p-n junction in WSe₂ using a laser, resulting in a self-powered photodetector with a high photoresponsivity of 800 mA W⁻¹. easychem.org The performance of WSe₂ photodetectors can be further enhanced by forming heterostructures with materials like vanadium dioxide (VO₂), which allows for dynamic switching between a high-detectivity p-n heterojunction and a high-responsivity Schottky junction. researchgate.net
| Device Architecture | Responsivity (A/W) | Detectivity (Jones) | Response Time | Spectral Range | Reference |
|---|---|---|---|---|---|
| WSe₂/A-ZnO QDs | 1055.5 | 1.98 x 10¹¹ | 50 ns | Visible-UV | nih.gov |
| WSe₂-based composite | 17.7 | 3.7 x 10¹² | <113 µs | Visible-IR | nih.gov |
| WSe₂/4H-SiC | 25.7 (at -1V) | 3.85 x 10¹² (at -1V) | 42 µs | 200-1100 nm | nih.gov |
| WSe₂/VO₂ | 6.6 | 1.87 x 10¹³ | - | - | researchgate.net |
| WSe₂ flake (MSM) | 2.46 | 0.76 x 10¹¹ | 6.51 ms | 405-980 nm | aip.org |
Light-Emitting Diodes (LEDs)
Monolayer WSe₂ is a direct bandgap semiconductor, making it an efficient material for light-emitting diodes (LEDs). easychem.org Researchers have fabricated LEDs based on WSe₂ p-n junctions, which exhibit electroluminescence with significantly lower injection currents and narrower linewidths compared to other transition metal dichalcogenides like MoS₂. easychem.org The strong electron-hole interactions in monolayer WSe₂ contribute to its superior optical properties. easychem.org
Hybrid LEDs have also been developed by integrating WSe₂ with other materials. For example, a p-type monolayer WSe₂ and an n-type cadmium sulfide (B99878) (CdS) nanoribbon heterojunction diode has been shown to produce pronounced electroluminescence at room temperature. whiterose.ac.uk Another approach involves integrating a WSe₂ monolayer with AlGaInP quantum wells, creating a multicolor AC-driven light-emitting device. americanelements.com While the external quantum efficiency (EQE) of WSe₂-based LEDs is still an area of active research, values of up to 5% at room temperature have been reported for WSe₂ light-emitting quantum wells. uni.lu
| Device Architecture | Emission Wavelength/Energy | External Quantum Efficiency (EQE) | Key Feature | Reference |
|---|---|---|---|---|
| Monolayer WSe₂ p-n junction | - | - | 1000x less injection current than MoS₂ | easychem.org |
| p-WSe₂/n-CdS NR | 1.65 eV | - | Waveguide-integrated LED | whiterose.ac.uk |
| WSe₂ light-emitting quantum well | - | 5% (Room Temperature) | EQE increases with temperature | uni.lu |
| WSe₂/AlGaInP QWs | - | ~0.018% (WSe₂) | Multicolor AC-driven emission | researchgate.net |
Optical Modulators
The ability to modulate the properties of light is fundamental to modern photonics and optical communication. WSe₂ is being investigated for its potential in creating efficient optical modulators. An all-optical terahertz modulator has been demonstrated using a WSe₂-silicon hybrid structure, which showed a ~40% increase in modulation depth compared to a naked silicon substrate. americanelements.com
Furthermore, the integration of WSe₂ into electro-optic modulators is an active area of research. By applying a voltage to a device incorporating WSe₂, it is possible to modulate an incident laser beam. fishersci.ca The thickness of the WSe₂ film can also be controlled to tune the modulation depth, which is a crucial parameter for saturable absorbers used in mode-locked fiber lasers. optica.orgmdpi.com These findings suggest that WSe₂ is a promising material for developing compact and efficient optical modulation devices for a range of applications. optica.org
Nonlinear Optical Devices
Tungsten diselenide has garnered attention for its pronounced nonlinear optical (NLO) properties, which are foundational for developing next-generation photonic devices. optica.org The material exhibits a significant intensity-dependent refractive index, a key characteristic for applications like all-optical switching. optica.org Studies have systematically investigated the NLO response of WSe₂, including its nonlinear absorption and refractive index.
Research on multilayer WSe₂ has determined its nonlinear optical coefficients through Z-scan measurements. These experiments, conducted using a picosecond laser at a wavelength of 1064 nm, revealed that WSe₂ exhibits two-photon absorption (2PA). optica.org The ability to manipulate light with light in WSe₂ has been demonstrated through the spatial cross-phase modulation of two different laser beams, showcasing its potential for all-optical switching and information conversion. researchgate.net
| Property | Value | Wavelength | Reference |
| Nonlinear Refractive Index (γ) | -2.47 x 10⁻⁹ cm²/W | 1064 nm | optica.org |
| Two-Photon Absorption (β) | +1.91 x 10⁻⁸ cm/W (for Mo₀.₅W₀.₅S₂) | 1064 nm | optica.org |
This table presents the nonlinear optical properties of multilayer TMDs, with the nonlinear refractive index shown for WSe₂.
The nonlinear saturable absorption characteristics of WSe₂ have also been harnessed in the development of all-fiber lasers. By controlling the thickness of WSe₂ films prepared by chemical vapor deposition, different modulation depths can be achieved, enabling the generation of mode-locked pulses with durations in the femtosecond range. rsc.org
Optoelectronic Synaptic Devices
The convergence of optics and electronics in neuromorphic computing has led to the development of optoelectronic synaptic devices, where WSe₂ is a promising material. aip.orgaip.org These devices aim to replicate the functions of biological synapses, processing and storing information in a single unit to overcome the limitations of traditional computing architectures. aip.org WSe₂'s tunable electronic and optical properties make it suitable for these applications. rsc.org
Hybrid devices incorporating WSe₂ with other nanomaterials have been fabricated to emulate synaptic behaviors. For instance, a hybrid optoelectronic synaptic device based on a 2D WSe₂ layer and a thin film of silicon nanoparticles has been reported. aip.org Another example involves a heterostructure of WSe₂ and indium arsenide quantum dots, which demonstrates synaptic behavior analogous to the human retina, with enhanced responsivity in the short-wavelength infrared range. researchgate.net These devices can mimic essential biological synaptic characteristics such as short-term potentiation (STP) and long-term potentiation (LTP) in response to optical stimuli. aip.org
The fundamental principle behind these devices is the light-matter interaction that results in multiple nonvolatile conductance states, analogous to a photodetector with memory. aip.org The transport of photogenerated charge carriers and their recombination processes are carefully controlled to achieve complex synaptic functionalities at the device level. rsc.org
Polarization-Sensitive Devices
The unique structural anisotropy of tungsten diselenide makes it an excellent candidate for polarization-sensitive optoelectronic devices. mdpi.comnih.gov These devices can detect the polarization of light, a crucial capability for various applications in imaging and communication. WSe₂-based photodetectors have demonstrated high sensitivity to polarized light. mdpi.comnih.gov
Recent research has focused on novel structures to enhance these properties. For example, monolayer WSe₂ nanosheets have been scrolled into quasi-one-dimensional nanoscrolls. mdpi.comnih.gov Photodetectors fabricated from these nanoscrolls exhibit high sensitivity to polarized light, with notable anisotropy ratios. mdpi.comnih.gov The enhanced performance is attributed to the large surface area and quantum wire-like behavior of the nanoscrolls. mdpi.com
Another innovative approach involves the creation of self-rolled-up WSe₂ one-dimensional/two-dimensional (1D/2D) homojunctions. acs.org These structures enable self-powered, polarization-sensitive photodetection across a broad spectral range. The asymmetry within the structure leads to strong linear dichroism. acs.org
| Wavelength | Anisotropy Ratio (Nanoscrolls) | Anisotropy Ratio (1D/2D Homojunction) | Reference |
| 638 nm | 1.3 | 2.06 | mdpi.comnih.govacs.org |
| 808 nm | 1.7 | 1.96 | mdpi.comnih.govacs.org |
This table shows the photocurrent anisotropy ratios for different WSe₂ nanostructures at specific wavelengths, indicating their strong polarization sensitivity.
Spintronic and Valleytronic Technologies
The intrinsic spin and valley properties of electrons in WSe₂ are being harnessed for the development of spintronic and valleytronic devices, which promise lower power consumption and increased functionality compared to conventional electronics. funsizephysics.com
Logic Applications
WSe₂ is a prime candidate for spintronic logic applications due to its unique band structure, which features spin-split bands. funsizephysics.comresearchgate.net This property, combined with strong spin-orbit coupling, allows for the manipulation of electron spin. mdpi.com Spintronic devices process information based on an electron's spin ("up" or "down") in addition to its charge. funsizephysics.com
Research has focused on leveraging the valley-spin Hall (VSH) effect in monolayer WSe₂ to create spin-based devices. purdue.edu These devices can facilitate differential logic encoding within a single device, enabling low-power write operations. purdue.edu Furthermore, thin-film transistors (TFTs) based on WSe₂ have been fabricated and studied for their potential in logic circuits. utexas.edu Dual-gate ambipolar WSe₂ TFTs have shown near-ideal performance, and cascadable logic gates like inverters, XOR, NAND, and NOR have been demonstrated with fewer transistors than conventional CMOS technology and minimal static power consumption. utexas.edu The integration of WSe₂ with other layered materials has also led to the demonstration of room-temperature spin logic gates. graphenea.com
Memory Devices
The application of WSe₂ in spintronics extends to the development of non-volatile memory devices. purdue.edu Spintronic memory, such as Magnetoresistive Random-Access Memory (MRAM), offers the potential for significantly reduced power consumption compared to conventional memory. funsizephysics.comgraphenea.com
Researchers are exploring spin-based devices using WSe₂ that can be integrated into memory arrays with a compact layout. purdue.edu The unique properties of WSe₂ allow for coupling with perpendicular magnetic anisotropy (PMA) magnets, which is crucial for low-power write operations in memory devices. purdue.edu Furthermore, the electrical switching of spin-flips in vanadium-doped WSe₂ multilayers has been reported, demonstrating a path towards ultralow-power spintronic memory at room temperature. researchgate.net This electrical modulation can induce transitions between different magnetic states, a key requirement for data storage. researchgate.net The integration of WSe₂ into MRAM stacks has also shown promise for improving the performance of this memory technology. graphenea.com
Catalytic Applications
Beyond electronics and optics, tungsten diselenide exhibits notable catalytic properties, making it a material of interest for various chemical reactions. Its layered structure provides a large surface area with active sites that can facilitate catalytic processes. acs.org
WSe₂ has been identified as a promising catalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. researchgate.net The edges of 2D metallic transition metal dichalcogenides are particularly desirable catalytic sites. researchgate.net In addition to HER, WSe₂ has been employed as a co-catalyst in photocatalysis. For instance, few-layered WSe₂ nanosheets anchored onto a graphitic carbon nitride (g-C₃N₄) surface have shown remarkably enhanced efficiency in producing hydrogen peroxide under visible light irradiation. rsc.org This composite material was 11.8 times more efficient than pristine g-C₃N₄. rsc.org
Hydrogen Evolution Reaction (HER)
Tungsten diselenide has emerged as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. mdpi.com Its catalytic activity is a subject of intensive research, focusing on enhancing its efficiency, which is intrinsically limited in its pure 2H semiconducting phase due to a low concentration of active sites primarily located at the edges of its layers. mdpi.com
The HER in acidic media involves key steps: the Volmer step (proton adsorption), followed by either the Heyrovsky step (electrochemical desorption) or the Tafel step (recombination). acs.org The efficiency of a catalyst is often evaluated by its overpotential (the potential required beyond the thermodynamic minimum to drive the reaction at a certain current density) and its Tafel slope, which provides insight into the reaction mechanism. For instance, feather-like WSe₂ nanosheets grown on tungsten substrates have shown an excellent low overpotential of 141 mV to achieve a current density of 10 mA cm⁻² in acid. rsc.org
Strategies to improve the HER performance of WSe₂ include:
Doping: Introducing heteroatoms like Cobalt (Co) and Nickel (Ni) can create coordination vacancies that act as active catalytic sites. diva-portal.org Ni-doped WSe₂ has shown a low potential of -0.20 V vs RHE at -10 mA/cm², and Co-doped WSe₂ showed a potential of -0.22 V vs RHE. acs.orgdiva-portal.org These doped materials exhibit significantly lower Tafel slopes compared to undoped WSe₂, indicating more favorable reaction kinetics. acs.org
Phase Engineering: The metallic 1T phase of WSe₂ is more catalytically active than the semiconducting 2H phase due to its higher electronic conductivity and abundance of active sites on both basal planes and edges. mdpi.com Flower-like 1T'-WSe₂ nanosheets have demonstrated superior catalytic activity for HER compared to the 2H-phase. researchgate.net
Heterostructures: Forming heterostructures with other materials, such as tungsten disulfide (WS₂), can create synergistic effects that boost HER activity. A WS₂/WSe₂ heterostructure catalyst exhibited a low Tafel slope of 57 mV dec⁻¹ and an overpotential of 291 mV at 10 mA cm⁻², outperforming the individual components. nih.govacs.org This enhancement is attributed to favorable electron transfer at the interface and a lower energy barrier for the reaction. nih.gov
Table 1: Performance of WSe₂-based Electrocatalysts for HER
| Catalyst | Overpotential @ 10 mA/cm² | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| Feather-like WSe₂ | 141 mV | Comparable to other nanostructured WSe₂ | rsc.org |
| Ni-doped WSe₂ | 200 mV | 66 mV dec⁻¹ | acs.org |
| Co-doped WSe₂ | 220 mV | 66 mV dec⁻¹ | acs.org |
| WS₂/WSe₂ Heterostructure | 121 mV | 74.08 mV dec⁻¹ | acs.org |
| 1T-WS₂/1T-WSe₂ Heterostructure | 291 mV | 57 mV dec⁻¹ | nih.govacs.org |
| WSe₂-CoP Hybrid | 330 mV | Not specified | mdpi.com |
Photocatalytic Hydrogen Production
WSe₂ is also a key component in photocatalytic systems for hydrogen production, where light energy is used to split water. In these systems, WSe₂ often acts as a co-catalyst with a semiconductor that absorbs light, such as titanium dioxide (TiO₂) or cadmium sulfide (CdS). mdpi.comacs.org The primary role of WSe₂ is to facilitate the separation of photogenerated electrons and holes, preventing their recombination and providing abundant active sites for the hydrogen evolution reaction. mdpi.comresearchgate.net
When combined with a light-absorbing semiconductor, a heterojunction is formed. For example, in a WSe₂/TiO₂ nanocomposite, electrons excited in TiO₂ by light can efficiently transfer to the WSe₂ nanosheets. mdpi.comresearchgate.net This charge separation is crucial for enhancing photocatalytic activity. The performance of these heterostructures is highly dependent on the composition and interface between the materials.
Key findings in this area include:
A WSe₂/TiO₂ heterojunction achieved a hydrogen evolution rate of 2.28 mmol/g·h, which was 114 times higher than that of pristine TiO₂. mdpi.comresearchgate.net The optimal performance was observed at a WSe₂ weight ratio of 20%. mdpi.comresearchgate.net
A WS₂/WSe₂ Z-scheme heterojunction demonstrated a hydrogen production rate of 3856.7 μmol/g/h, which is 12 and 11 times more efficient than bare WS₂ and WSe₂, respectively. mdpi.comdntb.gov.ua This Z-scheme structure effectively separates electrons and holes, enhancing their respective reduction and oxidation potentials. mdpi.com
WSe₂ nanosheets have been successfully combined with various semiconductor absorbers, including CdS nanorods and g-C₃N₄ nanosheets, consistently showing enhanced solar-to-hydrogen conversion efficiencies. acs.org
Photocatalytic Organic Dye Removal
The photocatalytic properties of WSe₂-based materials extend to the degradation of organic pollutants in water, such as industrial dyes. Similar to hydrogen production, the mechanism relies on the generation of electron-hole pairs under light irradiation, which then produce reactive oxygen species that break down the dye molecules.
Heterostructures are again key to high efficiency. A WS₂/WSe₂ heterojunction was shown to be effective in the removal of Congo Red (CR), achieving a degradation of 92.4%. mdpi.comdntb.gov.ua This was 2.4 and 2.1 times higher than the removal rates for bare WS₂ and WSe₂, respectively, highlighting the synergistic effect of the heterostructure in promoting the separation of charge carriers. mdpi.com Similarly, Ag₆Si₂O₇/WSe₂ nanocomposites have been investigated for solar-driven dye degradation through an S-scheme photocatalysis mechanism. researchgate.net While much research focuses on WS₂ for dye degradation, the principles are applicable and demonstrate the potential of tungsten-based dichalcogenides in environmental remediation. mdpi.comubc.caubc.ca
Hydrogen Peroxide Production
An emerging application of WSe₂ is in the photocatalytic production of hydrogen peroxide (H₂O₂), a valuable chemical with wide applications as a green oxidant. The process involves the two-electron reduction of oxygen (O₂) mediated by photogenerated electrons.
Researchers have developed a WSe₂/g-C₃N₄ composite catalyst for this purpose. dntb.gov.uaresearchgate.net In this system, the introduction of WSe₂ as a co-catalyst on g-C₃N₄ was found to promote visible light absorption and facilitate charge transfer through a Z-scheme mechanism. rsc.org This efficient charge separation enriches electrons on the WSe₂, driving the reduction of O₂ to H₂O₂. A composite with 7% WSe₂ loading produced 35.04 μmol/L of H₂O₂, a fourteen-fold increase compared to pure g-C₃N₄. dntb.gov.ua The in-situ generated H₂O₂ can then be used for applications like the inactivation of pathogenic bacteria through Fenton-like reactions. rsc.org
Nanoelectronic Devices
The unique electronic properties of WSe₂, including its sizable bandgap and high carrier mobility, make it a promising material for next-generation nanoelectronic devices. mdpi.comung.si Its atomically thin nature allows for excellent electrostatic control in transistor architectures, minimizing short-channel effects that plague conventional silicon devices. mdpi.com
Field-Effect Transistors (FETs)
WSe₂ is a prime candidate for the channel material in field-effect transistors (FETs). hilarispublisher.comhilarispublisher.com Research has demonstrated that WSe₂ FETs can achieve high performance metrics, including high on/off current ratios and carrier mobilities. snu.ac.kracs.org
A key feature of WSe₂ is its ambipolar nature, meaning it can conduct both electrons and holes, which is essential for creating complementary metal-oxide-semiconductor (CMOS) logic circuits. mdpi.comaip.org The type of charge carrier that dominates can be controlled by the thickness of the WSe₂ channel and the choice of metal contacts. ossila.com For instance, palladium (Pd) contacts are more efficient for hole injection (p-type behavior), while nickel (Ni) contacts facilitate electron injection (n-type behavior). aip.org
Performance characteristics of WSe₂ FETs reported in various studies include:
On/Off Ratio: Ratios exceeding 10⁶ to 10⁸ have been achieved, indicating excellent switching capability. mdpi.comacs.orgosti.gov
Mobility: Hole mobilities as high as 70.1 cm²/V·s to 350 cm²/V·s at room temperature have been reported. ossila.comosti.gov Recessed-channel WSe₂ FETs have shown mobilities around 190 cm²/V·s. acs.org
Contact Engineering: The performance of WSe₂ FETs is highly dependent on the interface between the WSe₂ channel and the metal contacts. hilarispublisher.com Using multilayer palladium diselenide (PdSe₂) as a contact material has been shown to enable effective hole injection and enhance p-type performance. mdpi.comung.si
Table 2: Performance Metrics of WSe₂-based FETs
| Device Architecture / Contact Material | On/Off Ratio | Mobility (cm²/V·s) | Key Feature | Reference |
|---|---|---|---|---|
| Top-gated few-layer WSe₂ with Al₂O₃ | > 10⁶ | ~70.1 (hole) | High-quality top-gate dielectric | osti.gov |
| Few-layer WSe₂ film | Not specified | 350 (hole, room temp) | High hole mobility | ossila.com |
| Recessed-channel ultrathin WSe₂ | > 10⁸ | ~190 | Low contact resistance, self-aligned process | acs.org |
| Multi-layer WSe₂ with PdSe₂ contacts | Enhanced by one order of magnitude | Not specified | Effective hole injection | mdpi.com |
| Multi-layer WSe₂ | ~10⁷ | ~100 | CMOS logic applications | snu.ac.kr |
Tunnel Field-Effect Transistors (TFETs)
Tunnel Field-Effect Transistors (TFETs) are a novel type of transistor that utilizes quantum mechanical band-to-band tunneling (BTBT) as their switching mechanism, rather than thermionic emission as in conventional MOSFETs. rightpatents.comscitechdaily.com This allows TFETs to potentially overcome the fundamental 60 mV/dec limit of the subthreshold swing (SS) at room temperature, enabling ultra-low power operation. nih.gov
WSe₂ is an excellent candidate material for TFETs, often used in heterostructures with other 2D materials to create the necessary tunneling junction. google.com For example, a heterostructure of p-type WSe₂ and n-type tin diselenide (SnSe₂) can form a vertical p-n junction where tunneling can be controlled by a gate voltage. mdpi.comcornell.eduaip.org
Key aspects of WSe₂-based TFETs include:
Device Structure: A common design is the "Thin-TFET," which uses a stacked monolayer heterostructure, such as WSe₂/SnSe₂, to create a sharp tunneling interface. cornell.edu
Operating Principle: Applying a gate voltage modulates the alignment of the energy bands in the WSe₂ and SnSe₂ layers. At a sufficient gate bias, the valence band of the WSe₂ aligns with the conduction band of the SnSe₂, allowing electrons to tunnel from one material to the other, turning the transistor "on". rightpatents.comaip.org
Performance: Theoretical studies predict that WSe₂/SnSe₂ TFETs could achieve very steep subthreshold swings (as low as ~14 mV/dec) and high on-currents (~300 µA/µm). cornell.edu Experimental devices have demonstrated gate-tunable negative differential resistance, a hallmark of tunneling, and have shown the ability to control the tunneling effect by varying the applied gate voltage. mdpi.com The performance, however, is sensitive to factors like the channel thickness and the quality of the interface between the layers. nih.gov
Bipolar Junction Transistors (BJTs)
The first solid-state transistor was a bipolar junction transistor (BJT), a device that was instrumental in the digital revolution. acs.org The creation and analysis of BJTs from any new semiconductor material is therefore of great technological and historical importance. acs.org
Researchers have successfully fabricated and demonstrated a BJT using exfoliated tungsten diselenide. acs.org In these devices, buried gates are used to electrostatically create doped regions, forming back-to-back p-n junctions. acs.org These WSe₂-based BJTs have shown the two primary characteristics of a bipolar device: current gain when operated as a BJT and photocurrent gain when functioning as a phototransistor. acs.org
In a related development, a bipolar valleytronic transistor has been created using a molybdenum disulfide/tungsten diselenide (MoS₂/WSe₂) heterostructure. springernature.com This device exhibits a room-temperature valley Hall effect with an electrically tunable magnitude and polarity. springernature.com The type-II band alignment in this heterostructure causes holes to remain in the WSe₂ layer while electrons move to the MoS₂ layer, a separation that suppresses intervalley scattering and is advantageous for achieving the valley Hall effect at higher temperatures. springernature.com
Researchers at Hunan University have also developed high-performance transistors based on bilayer tungsten diselenide. electronicsforu.com These 2D transistors have shown competitive current densities at comparable channel lengths and driving voltages to traditional silicon transistors. electronicsforu.com With a 20-nm-long and 1.3-nm-thick channel, one such transistor achieved an on-state current density of 1.72 mA μm⁻¹ and an on-state resistance of 0.50 kΩ μm. researchgate.net
| Device Type | Material | Key Finding | Performance Metric |
| Bipolar Junction Transistor | WSe₂ | Demonstrated current and photocurrent gain. acs.org | - |
| Bipolar Valleytronic Transistor | MoS₂/WSe₂ Heterostructure | Achieved room-temperature valley Hall effect. springernature.com | - |
| Field-Effect Transistor | Bilayer WSe₂ | Competitive current density with silicon transistors. electronicsforu.com | On-state current density: 1.72 mA μm⁻¹ researchgate.net |
Diodes
Diodes are fundamental components in a vast array of electronic devices. theengineer.co.uk Traditionally, creating a diode involves doping a semiconductor material to create p-type and n-type regions. theengineer.co.uk However, researchers have developed novel methods to fabricate diodes using WSe₂.
One approach involves electrically doping a sheet of WSe₂ to be half n-type and half p-type, resulting in a diode with near-ideal properties. theengineer.co.uk This method allows for the creation of photodetectors, photovoltaic cells, and light-emitting diodes (LEDs). theengineer.co.uk
Another innovative method utilizes a single WSe₂ crystal to create a stable, high-performance vertical diode. kriss.re.kr This is achieved through metal-induced doping, where direct metal depositions on opposite ends of the WSe₂ crystal induce p-type and n-type properties. kriss.re.kr An insulation layer is placed between the p and n regions to preserve the original characteristics of the WSe₂. kriss.re.kr The charge transport in this type of diode is based on quantum tunneling, which could be beneficial for high-speed electronic devices. kriss.re.kr
A lateral p-n junction diode has also been formed in WSe₂ by using a combination of edge and surface contacts. nih.gov This device demonstrated a high on/off ratio of 10⁷ for the edge contact and 10⁸ for the surface contact, with a rectification ratio of 10³. nih.gov
| Diode Fabrication Method | Key Features | Performance Metrics |
| Electrical Doping | Creates p-n junction in a single WSe₂ sheet. theengineer.co.uk | Enables photodetectors, photovoltaic cells, and LEDs. theengineer.co.uk |
| Metal-Induced Doping | Forms a vertical diode in a single WSe₂ crystal. kriss.re.kr | Relies on quantum tunneling for charge transport. kriss.re.kr |
| Edge and Surface Contacts | Creates a lateral p-n junction. nih.gov | On/off ratio: 10⁷ (edge), 10⁸ (surface); Rectification ratio: 10³. nih.gov |
Flexible Electronics
The inherent flexibility and layered structure of WSe₂ make it an excellent candidate for use in flexible electronics. photonics.comrsc.org This includes applications in wearable devices, flexible displays, and sensors. physicsworld.comhilarispublisher.com
Researchers have fabricated ultrathin, flexible solar cells using transition metal dichalcogenides like WSe₂ that have achieved a power conversion efficiency of 5.1%. physicsworld.com These cells are less than six microns thick, lightweight, and robust. physicsworld.com While their efficiency is lower than that of conventional silicon solar cells, their high power-to-weight ratio makes them suitable for mobile applications such as self-powered wearable devices and drones. physicsworld.com
The combination of 2D-WSe₂ with other materials, such as multi-layer palladium diselenide (ML-PdSe₂), also shows promise for advancing flexible electronics and sensor networks. hilarispublisher.com
| Application | Key Advantage of WSe₂ | Research Finding |
| Flexible Solar Cells | Lightweight and flexible nature. physicsworld.com | Achieved 5.1% power conversion efficiency in an ultrathin cell. physicsworld.com |
| Wearable Devices | Biocompatibility and flexibility. physicsworld.com | Suitable for devices worn next to the skin. physicsworld.com |
| Sensor Networks | Compatibility with other 2D materials. hilarispublisher.com | Combination with ML-PdSe₂ shows promise. hilarispublisher.com |
Future Research Directions and Challenges
Scalability and Large-Scale Production of High-Quality WSe₂
A primary challenge for the widespread application of WSe₂ is the development of methods for scalable and large-scale production of high-quality, uniform monolayer and few-layer films. While laboratory-scale synthesis is well-established, translating these techniques to an industrial scale is a significant undertaking.
Current Synthesis Methods and Their Limitations: Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) are considered among the most promising techniques for wafer-scale growth of high-quality WSe₂. rsc.org However, these methods often require high temperatures and may involve toxic and flammable precursors like H₂Se and H₂. rsc.org For instance, one CVD process involves reacting tungsten foil with SeCl₄ vapor at 950 °C. acs.org Another approach uses WO₃ and Se powders, which necessitates the use of H₂ as a reducing agent. rsc.org The need for such conditions presents safety concerns and increases manufacturing costs. rsc.org
Emerging Scalable Techniques: Research into alternative, more scalable synthesis routes is ongoing. Molten-salt-assisted CVD has shown promise for growing large-domain trilayer WSe₂ with domain sizes up to 80 µm. aip.org This method offers a potential pathway for producing high-quality, multilayer WSe₂ films over large areas. aip.org Additionally, techniques for the large-area synthesis of densely packed, vertically oriented WSe₂ nanosheets have been demonstrated, although these are often tailored for applications like batteries rather than electronics. acs.org
The development of low-temperature growth processes and the use of less hazardous precursors are critical areas of future research to make WSe₂ production more commercially viable and environmentally friendly. aip.org
Enhanced Control Over Quantum Emitter Properties
WSe₂ is a promising host for quantum emitters, which are crucial for quantum information processing and communication. arxiv.orgnih.gov However, precise control over the properties of these emitters remains a significant challenge.
Strain Engineering: Applying strain to WSe₂ monolayers has emerged as a powerful technique to create and control quantum emitters. nih.govaip.org Methods include using nanostructured substrates, such as nanopillar arrays, to induce localized strain, thereby creating spatially and spectrally isolated emitters. nih.govacs.org This approach can tune the emission energy of the quantum emitters. nih.gov For example, an 18 meV reversible tuning range has been demonstrated using piezoelectric actuators to apply strain. arxiv.org
Tuning Emission Properties: Beyond creating emitters, controlling their specific properties is essential.
Energy Tuning: The emission energy of single-photon emitters (SPEs) in WSe₂ can be tuned by several methods. Applying an electric field to a van der Waals heterostructure containing WSe₂ on a nanopillar array allows for the tuning of emission lines. aip.orgresearchgate.net Another technique involves localized laser annealing of a polymer stressor layer, which enables continuous emission energy tuning of up to 15 meV and has been used to spectrally align three distinct SPEs. acs.orgnih.gov
Polarization Control: The polarization of emitted photons can be controlled through deterministic strain engineering. Using nanopillars with specific geometries to induce directional strain can produce single photons with a high degree of polarization (up to 99%). arxiv.orgarxiv.org
Future research will focus on improving the precision and scalability of these control techniques to create arrays of identical quantum emitters on demand.
Integration with Existing Photonic and Electronic Platforms
For WSe₂ to be a viable component in next-generation devices, it must be seamlessly integrated with existing and mature technology platforms, particularly silicon-based photonics and electronics.
Silicon Photonics Compatibility: WSe₂ shows great promise as an atomic-scale light source for on-chip applications due to its compatibility with silicon photonics. bohrium.comacs.org It can be transferred onto silicon substrates without the lattice-mismatch issues that plague traditional semiconductor integration. acs.org Integrating WSe₂ monolayers with silicon photonic structures, such as grating-waveguide structures, can enhance and direct light emission. bohrium.comacs.orgjcmwave.comresearchgate.net
Challenges in Integration: Despite its compatibility, challenges remain. The sub-nanometer thickness of monolayer WSe₂ limits its light emission efficiency. bohrium.comacs.orgresearchgate.net Therefore, enhancing the light-matter interaction is crucial. This can be achieved by coupling WSe₂ to resonant structures like photonic crystals or plasmonic nanocavities. bohrium.comarxiv.org Furthermore, developing reliable methods for large-scale, uniform transfer and integration of WSe₂ onto photonic and electronic circuits is a key area for future research. researchgate.net
Exploration of Novel Heterostructure Designs
Van der Waals heterostructures, created by stacking different 2D materials, offer a powerful way to engineer novel electronic and optoelectronic properties that are not present in the individual layers. rsc.org
WSe₂-Based Heterostructures: A variety of heterostructures incorporating WSe₂ have been explored.
Graphene/WSe₂: These heterostructures have been synthesized and show potential for novel nanoelectronic and optoelectronic devices. rsc.orgacs.orgresearchgate.net The stacking order and material thickness can be used to tune their photoconductive properties. epj-conferences.org
TMD/WSe₂: Heterostructures combining WSe₂ with other transition metal dichalcogenides (TMDs) like MoS₂, WS₂, and MoSe₂ are actively being researched. arxiv.orgbohrium.com For example, WS₂/WSe₂ and WSe₂/WTe₂ heterostructures exhibit type-II band alignment, which is beneficial for optoelectronic applications. bohrium.com Vertical WSe₂/WS₂ heterostructures have demonstrated strong interlayer coupling and high photoresponsivity. aip.org
Multi-layer Heterostructures: More complex structures, such as WSe₂/black phosphorus/MoS₂, are being investigated for applications like tunneling transistors and photodetectors. researchgate.net
Future Directions: The design space for WSe₂-based heterostructures is vast. Future research will involve exploring new material combinations and stacking configurations to achieve desired functionalities. Understanding and controlling the interlayer coupling and charge transfer dynamics in these heterostructures will be critical for designing high-performance devices. rsc.orgrsc.org
Advancements in Theoretical Modeling and Simulation
Theoretical modeling and first-principles calculations are indispensable tools for understanding the fundamental properties of WSe₂ and guiding the design of new materials and devices.
Predicting Properties: Density Functional Theory (DFT) is widely used to investigate the structural, electronic, and optical properties of WSe₂. ajol.info These calculations can predict band structures, bandgaps, and optical absorption spectra. ajol.inforsc.org For example, calculations show that bulk WSe₂ is an indirect bandgap semiconductor, while a monolayer has a direct bandgap. ajol.inforsc.org
Modeling Complex Systems: Theoretical models are also crucial for understanding more complex systems.
Doping: The effects of doping on the properties of WSe₂ have been studied using DFT. For instance, simulations of vanadium-doped WSe₂ show a reduction in the bandgap and changes in the electronic density of states. rsc.org Similarly, calculations on Mn-doped WSe₂ predict a transition to a semi-metallic state. epj.org
Heterostructures: First-principles calculations are used to explore the properties of WSe₂-based heterostructures, such as WSe₂/Cd₀.₉Zn₀.₁Te and graphene/WSe₂, predicting their band alignment and optical absorption characteristics. rsc.orgresearchgate.net
Future theoretical work will need to focus on developing more accurate models that can capture the complex many-body interactions in WSe₂ and its heterostructures, as well as model device performance under realistic operating conditions.
Addressing Room-Temperature Operation for Quantum Technologies
A major hurdle for the practical implementation of many WSe₂-based quantum technologies is the requirement for cryogenic operating temperatures. nih.govresearchgate.net
Current Temperature Limitations: Quantum emitters in WSe₂ typically only function at very low temperatures, with their emission quenching above 30 K. arxiv.orgnih.gov While recent work has demonstrated single-photon emission up to 150-160 K, achieving robust room-temperature operation remains a significant challenge. arxiv.orgnih.gov
Strategies for Higher Temperature Operation:
Improving Quantum Yield: One promising approach is to increase the quantum yield of the emitters. This can be done through optimized material growth to reduce non-radiative defects and by coupling the emitters to plasmonic nanocavities. arxiv.org
Curvature and Strain Engineering: Inducing local curvature in WSe₂ monolayers has been shown to activate dark excitonic states, leading to enhanced localized emission at room temperature. tandfonline.com Further development of strain engineering techniques could also help to create more robust quantum emitters. researchgate.net
Device Architecture: The design of the device itself can play a role. For example, room-temperature quantum interference has been observed in a multilayer WSe₂ transistor with a specific vertical homojunction structure. researchgate.net
Overcoming the temperature limitations of WSe₂-based quantum devices is a critical area of research that will require a multi-pronged approach combining materials science, device engineering, and quantum optics. aip.orgntu.edu.sg
Q & A
Q. How is the exciton binding energy in monolayer WSe₂ experimentally determined?
The exciton binding energy is measured using combined linear absorption spectroscopy and two-photon photoluminescence excitation spectroscopy . These techniques reveal discrete excitonic states and quantify energy separation between ground and excited states. For monolayer WSe₂, the binding energy is determined to be 0.37 eV , far exceeding values in traditional III-V semiconductors. This large binding energy arises from reduced dielectric screening in 2D systems, enabling room-temperature observation of excitonic phenomena .
Q. What methods are used to synthesize high-quality monolayer WSe₂ for optoelectronic studies?
Monolayer WSe₂ is typically synthesized via mechanical exfoliation from bulk 2H-WSe₂ onto thermal oxide substrates (e.g., 90 nm SiO₂/Si). Flakes (5–40 µm in size) are characterized using Raman spectroscopy and photoluminescence mapping to confirm layer count and phase purity. Single-layer regions exhibit distinct Raman peaks (e.g., E’ and A₁’ modes) and strong photoluminescence due to direct bandgap transitions .
Q. How are the mechanical properties of monolayer WSe₂ quantified?
Nanoindentation with atomic force microscopy (AFM) probes is used to measure Young’s modulus and fracture strength. For monolayer WSe₂, Young’s modulus is 258.6 ± 38.3 GPa , and strength is 38.0 ± 6.0 GPa . These values are thickness-dependent, with interlayer sliding under strain influencing mechanical degradation in multilayers. Theoretical validation is provided by density functional theory (DFT) calculations incorporating van der Waals interactions .
Advanced Research Questions
Q. How can ohmic contacts for n-type WSe₂ field-effect transistors (FETs) be optimized?
Contact engineering involves selecting metals with d-orbital overlap (e.g., In or Ag) to minimize Schottky barriers. Ab initio DFT calculations predict metal-WSe₂ interfacial electronic structures. Experimentally, In contacts yield record electron mobility (142 cm²/V·s) and ON-current (210 µA/µm) . Further enhancement is achieved via Al₂O₃ dielectric encapsulation , suppressing Coulomb scattering and increasing mobility to 202 cm²/V·s .
Q. What strategies enable controllable nondegenerate p-doping in WSe₂?
Octadecyltrichlorosilane (OTS) functionalization introduces methyl groups (-CH₃) that act as electron-withdrawing dopants. By tuning OTS concentration, hole densities are controlled between 2.1 × 10¹¹ cm⁻² and 5.2 × 10¹¹ cm⁻² . Electrical stability is maintained for >60 hours in air, with performance recovery via 120°C thermal annealing . Doping uniformity is confirmed by thickness-independent Raman shifts and optoelectronic response .
Q. How do environmental factors like air exposure affect WSe₂’s mechanical properties?
Aging studies (up to 20 weeks in ambient air) reveal that WSe₂’s modulus and strength increase by 15–20% due to oxygen doping, which reinforces the lattice. In contrast, WS₂ degrades faster under similar conditions. Mechanical resilience is probed via nanoindentation and correlated with X-ray photoelectron spectroscopy (XPS) to track oxidation states .
Data Contradiction and Theoretical Reconciliation
Q. Why do experimental exciton spectra in WSe₂ deviate from 2D hydrogenic models?
The excitonic excited states observed in WSe₂ exhibit non-hydrogenic energy spacing , attributed to nonlocal dielectric screening and reduced effective mass anisotropy. Traditional hydrogenic models assume uniform dielectric screening, which fails in 2D systems where out-of-plane polarization is suppressed. GW-BSE (Bethe-Salpeter equation) calculations incorporating layer-dependent screening reconcile these discrepancies .
Q. How do layer-dependent mechanical trends in WSe₂ compare to WS₂ and WTe₂?
While monolayer WS₂ has higher modulus (302.4 GPa ) than WSe₂, its mechanical properties degrade faster with added layers due to interlayer sliding under compressive strain . WTe₂, with weaker interlayer coupling, shows lower modulus (149.1 GPa ) but greater thickness stability. Finite element modeling (FEM) and DFT attribute these trends to chalcogen atom size and bonding anisotropy .
Methodological Recommendations
- For optoelectronic characterization, use cryogenic Raman microscopy (e.g., 120 K) to resolve layer-dependent phonon modes and suppress thermal broadening .
- In FET studies, combine Kelvin probe force microscopy (KPFM) with gate-dependent transport measurements to map contact resistance and band alignment .
- For aging experiments, integrate in situ environmental AFM with Raman spectroscopy to correlate mechanical degradation with chemical changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
